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  • Product: 1,4,5-Trimethyl-1h-pyrazole-3-carboxylic acid
  • CAS: 1195449-36-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,4,5-Trimethylpyrazole-3-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1,4,5-trimethylpyrazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. Drawing upon esta...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1,4,5-trimethylpyrazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. Drawing upon established principles of organic chemistry and the extensive literature on pyrazole derivatives, this document details the compound's structure, properties, a robust synthetic pathway, and its potential as a scaffold for novel therapeutic agents.

Core Molecular Attributes and Physicochemical Properties

1,4,5-Trimethylpyrazole-3-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms.[1][2] The pyrazole nucleus is a prominent scaffold in a variety of pharmacologically active agents.[3] The structure of the title compound is characterized by methyl groups at positions 1, 4, and 5 of the pyrazole ring, and a carboxylic acid functional group at position 3.

IUPAC Name: 1,4,5-trimethyl-1H-pyrazole-3-carboxylic acid

Molecular Formula: C₇H₁₀N₂O₂

Predicted Physicochemical Data

PropertyValueSource/Method
Molecular Weight 154.17 g/mol Calculated
CAS Number Not available-
Physical Form Predicted to be a white to off-white crystalline solidAnalogy to similar compounds[4]
Melting Point Predicted to be in the range of 150-200 °CAnalogy to substituted pyrazole carboxylic acids
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanolGeneral solubility of pyrazole carboxylic acids
pKa Estimated to be in the range of 3-4 for the carboxylic acid protonAnalogy to pyrazole-3-carboxylic acid[5]

Note: Some properties are predicted based on the known characteristics of structurally related compounds due to the limited availability of experimental data for this specific molecule.

Strategic Synthesis of the Pyrazole Core

The construction of the polysubstituted pyrazole ring is most reliably achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] This approach offers high yields and good control over regioselectivity. For the synthesis of 1,4,5-trimethylpyrazole-3-carboxylic acid, the key precursors are a suitably substituted 1,3-diketone and methylhydrazine.

Proposed Synthetic Workflow

The following diagram illustrates a logical and efficient two-step synthetic pathway.

G cluster_0 Step 1: Synthesis of the 1,3-Diketone Precursor cluster_1 Step 2: Cyclocondensation and Hydrolysis start Ethyl acetoacetate reagent1 Sodium ethoxide, Methyl iodide start->reagent1 Methylation intermediate1 Ethyl 2-methylacetoacetate reagent1->intermediate1 reagent2 Sodium ethoxide, Methyl iodide intermediate1->reagent2 Methylation diketone Ethyl 2,3-dimethyl-3-oxobutanoate reagent2->diketone hydrazine Methylhydrazine pyrazole_ester Ethyl 1,4,5-trimethylpyrazole-3-carboxylate diketone->pyrazole_ester Reaction with hydrazine->pyrazole_ester Cyclocondensation hydrolysis Aqueous NaOH, then HCl pyrazole_ester->hydrolysis Ester Hydrolysis final_product 1,4,5-Trimethylpyrazole-3-carboxylic acid hydrolysis->final_product

Caption: Proposed two-step synthesis of 1,4,5-trimethylpyrazole-3-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2,3-dimethyl-3-oxobutanoate (1,3-Diketone Precursor)

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add ethyl 2-methylacetoacetate dropwise at 0 °C.

  • Stir the resulting solution for 30 minutes at room temperature.

  • Add methyl iodide dropwise and reflux the mixture for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify the product by vacuum distillation.

Step 2: Synthesis of 1,4,5-Trimethylpyrazole-3-carboxylic Acid

  • Dissolve the synthesized ethyl 2,3-dimethyl-3-oxobutanoate in a suitable solvent such as ethanol.

  • Add an equimolar amount of methylhydrazine to the solution.

  • Add a catalytic amount of a weak acid (e.g., acetic acid) and reflux the mixture for 4-6 hours.

  • Monitor the formation of the pyrazole ester by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent in vacuo.

  • To the crude pyrazole ester, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours to facilitate ester hydrolysis.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The solid precipitate of 1,4,5-trimethylpyrazole-3-carboxylic acid is collected by filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Structural Elucidation and Spectroscopic Characterization

The identity and purity of the synthesized 1,4,5-trimethylpyrazole-3-carboxylic acid can be confirmed through a combination of spectroscopic techniques.

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit the following key signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Broad Singlet1H-COOH
~3.6 - 3.8Singlet3HN-CH₃ (at position 1)
~2.1 - 2.3Singlet3HC-CH₃ (at position 5)
~1.9 - 2.1Singlet3HC-CH₃ (at position 4)

The broad signal for the carboxylic acid proton is characteristic and its chemical shift can be concentration-dependent.[7]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum would show seven distinct carbon signals:

Chemical Shift (δ, ppm)Assignment
~165 - 170-COOH
~145 - 150C5 (carbon bearing a methyl group)
~138 - 142C3 (carbon bearing the carboxylic acid)
~110 - 115C4 (carbon bearing a methyl group)
~35 - 40N-CH₃ (at position 1)
~12 - 15C-CH₃ (at position 5)
~8 - 12C-CH₃ (at position 4)

Note: The exact chemical shifts can vary depending on the solvent and concentration.[8][9]

FT-IR (Fourier-Transform Infrared) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present:

Wavenumber (cm⁻¹)Vibration
2500-3300 (broad)O-H stretch of the carboxylic acid
~1700C=O stretch of the carboxylic acid
~2900-3000C-H stretch of the methyl groups
~1500-1600C=N and C=C stretches of the pyrazole ring

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the carboxylic acid group (-COOH) and subsequent fragmentation of the pyrazole ring.

Potential Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[10][11] Derivatives of pyrazole and pyrazole-3-carboxylic acid have demonstrated significant potential as:

  • Anti-inflammatory Agents: By targeting enzymes such as cyclooxygenase (COX).[12]

  • Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.[3]

  • Anticancer Agents: Through mechanisms such as the inhibition of protein kinases.[10]

  • Agrochemicals: As active ingredients in herbicides and fungicides.

The specific substitution pattern of 1,4,5-trimethylpyrazole-3-carboxylic acid provides a unique three-dimensional structure that can be further functionalized, particularly at the carboxylic acid group, to generate libraries of amides, esters, and other derivatives for biological screening.

Logical Framework for Drug Discovery

The following diagram outlines a typical workflow for leveraging this core structure in a drug discovery program.

G core 1,4,5-Trimethylpyrazole-3-carboxylic Acid Core derivatization Chemical Derivatization (Amides, Esters, etc.) core->derivatization library Compound Library Generation derivatization->library screening High-Throughput Biological Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: Drug discovery workflow starting from the 1,4,5-trimethylpyrazole-3-carboxylic acid scaffold.

Conclusion and Future Directions

1,4,5-Trimethylpyrazole-3-carboxylic acid represents a valuable, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic applications. The synthetic route outlined in this guide is based on robust and well-established chemical transformations, providing a clear path to obtaining this molecule. The predicted spectroscopic data offers a reliable means for its characterization. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this promising pyrazole scaffold.

References

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Exploratory

A Technical Guide to 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1][2][3] This document details the molecular formula, weight, and key physicochemical properties of the title compound. It further presents a plausible, detailed synthetic protocol, discusses methods for structural elucidation through spectroscopic analysis, and explores its potential applications as a versatile building block in drug discovery and development. The content is structured to provide both foundational knowledge and practical insights for scientists engaged in synthetic and medicinal chemistry.

Molecular Profile and Physicochemical Properties

1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid is a polysubstituted pyrazole derivative. The core structure is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is functionalized with three methyl groups and a carboxylic acid moiety. The specific arrangement of these groups dictates its chemical reactivity and potential for biological interactions.

The fundamental properties of this molecule are summarized below.

Table 1: Core Molecular Identifiers and Properties

PropertyValueSource
Chemical Name 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid-
CAS Number 1195449-36-5
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol Calculated
Physical Form Off-White Solid
InChI 1S/C7H10N2O2/c1-4-5(2)9(3)8-6(4)7(10)11/h1-3H3,(H,10,11)
InChIKey ILSCLYWGCQCTAA-UHFFFAOYSA-N

The presence of both hydrogen-bond donating (carboxylic acid -OH) and accepting (pyrazole nitrogens, carbonyl oxygen) sites, combined with lipophilic methyl groups, gives this molecule a balanced profile suitable for exploration in drug design.

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry. The most common and robust methods involve the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[4][5] This approach, often referred to as the Knorr pyrazole synthesis, offers high regioselectivity and broad substrate scope.

For the specific synthesis of 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid, a logical and field-proven approach involves the reaction of a β-ketoester with methylhydrazine.

Proposed Synthetic Protocol

This protocol is a self-validating system where progress can be monitored at each stage using standard analytical techniques like Thin Layer Chromatography (TLC).

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 3-methyl-2,4-dioxopentanoate (1.0 eq) and ethanol (5 mL per mmol of ketoester).

  • Begin stirring and add methylhydrazine (1.1 eq) dropwise at room temperature. Causality Note: Using a slight excess of methylhydrazine ensures complete consumption of the limiting diketone starting material. Ethanol is a standard polar, protic solvent that facilitates the dissolution of reactants and intermediates.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude residue can be purified by column chromatography on silica gel to yield the intermediate ester.

Step 2: C-4 Methylation (Directed Methylation)

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C in a dry ice/acetone bath under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slowly add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq). Causality Note: A strong, non-nucleophilic base is required to deprotonate the C-4 position of the pyrazole ring, which is the most acidic C-H bond, forming a nucleophilic pyrazolyl anion. The low temperature is critical to prevent side reactions.

  • After stirring for 30 minutes at -78°C, add iodomethane (CH₃I) (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify by column chromatography.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the methylated ester from Step 2 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3-5 eq).

  • Heat the mixture to reflux for 2-4 hours until TLC indicates the complete disappearance of the ester.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with cold 1M hydrochloric acid (HCl). Trustworthiness Note: The precipitation of the product upon acidification is a key validation step, indicating the successful formation of the less water-soluble carboxylic acid from its corresponding carboxylate salt.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid as a solid.

Synthetic Workflow Diagram

G cluster_0 cluster_1 cluster_2 A Ethyl 3-methyl-2,4-dioxopentanoate C Intermediate: Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate A->C Step 1: Cyclocondensation B Methylhydrazine B->C E Intermediate: Ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate C->E Step 2: C-4 Methylation D 1. Strong Base (LDA/n-BuLi), -78°C 2. Iodomethane (CH3I) D->E G Final Product: 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid E->G Step 3: Saponification F NaOH or LiOH, EtOH/H2O, Reflux F->G H Acidification (HCl)

Caption: Proposed synthetic workflow for 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid.

Spectroscopic Characterization

Structural confirmation of the final compound is achieved through a combination of spectroscopic methods. While specific experimental data is not publicly available, the expected spectral characteristics can be reliably predicted based on known data for similar pyrazole derivatives.[6][7][8]

Table 2: Predicted Spectroscopic Data for Structural Elucidation

TechniquePredicted Signals and Interpretation
¹H NMR ~12.0-13.0 ppm (s, 1H): Broad singlet for the carboxylic acid proton (-COOH). ~3.8 ppm (s, 3H): Singlet for the N-methyl group (N-CH₃), typically downfield due to the nitrogen's electronegativity. ~2.4 ppm (s, 3H): Singlet for the C-4 methyl group (C4-CH₃). ~2.2 ppm (s, 3H): Singlet for the C-5 methyl group (C5-CH₃).
¹³C NMR ~165 ppm: Carboxylic acid carbonyl carbon (-COOH). ~150 ppm: C-3 of the pyrazole ring (attached to COOH). ~140 ppm: C-5 of the pyrazole ring (attached to CH₃). ~115 ppm: C-4 of the pyrazole ring (attached to CH₃). ~35 ppm: N-methyl carbon (N-CH₃). ~12 ppm: C-5 methyl carbon. ~10 ppm: C-4 methyl carbon.
FT-IR (cm⁻¹) ~2500-3300 cm⁻¹: Very broad O-H stretch (carboxylic acid). ~2950-3000 cm⁻¹: C-H stretches (methyl groups). ~1700-1725 cm⁻¹: Strong C=O stretch (carbonyl of carboxylic acid). ~1550-1600 cm⁻¹: C=N and C=C stretching vibrations from the pyrazole ring.
Diagram of Key Structural-Spectral Correlations

G cluster_preds Predicted ¹H NMR Signals img n_N_CH3 n_C4_CH3 n_C5_CH3 n_COOH p1 N-CH₃ ~3.8 ppm p2 C4-CH₃ ~2.4 ppm p3 C5-CH₃ ~2.2 ppm p4 COOH ~12.5 ppm n_N_CH3->p1 n_C4_CH3->p2 n_C5_CH3->p3 n_COOH->p4

Caption: Correlation of molecular structure with predicted ¹H NMR chemical shifts.

Applications in Research and Drug Development

The true value of 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid for researchers lies in its potential as a versatile scaffold and building block. The pyrazole core is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[3][9]

Key Application Areas:

  • Scaffold for Combinatorial Chemistry: The carboxylic acid group is a key synthetic handle. It can be readily converted into a variety of other functional groups, such as esters, amides, acid chlorides, or hydrazides, allowing for the rapid generation of a library of derivatives for biological screening.[6][10][11]

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, this molecule is an ideal candidate for FBDD campaigns. Its fragments can be screened for binding to biological targets, and hits can be optimized by growing vectors from the carboxylic acid position.

  • Development of Bioactive Agents: Pyrazole derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2] This specific substitution pattern can be explored to fine-tune activity against specific targets like kinases or other enzymes.

Derivatization Potential Workflow

G cluster_reagents cluster_products start 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid p1 Acid Chloride start->p1 p2 Ester Derivative start->p2 p3 Amide Derivative start->p3 r1 SOCl₂ or (COCl)₂ r1->p1 Formation r2 R-OH, Acid Catalyst r2->p2 Esterification r3 R-NH₂, Coupling Agent (e.g., HATU, EDC) r3->p3 Amidation

Caption: Key derivatization pathways from the carboxylic acid moiety.

Conclusion

1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid represents a valuable and strategic building block for chemical and pharmaceutical research. Its well-defined structure, accessible synthesis, and versatile carboxylic acid handle make it an attractive starting point for developing novel compounds with potential therapeutic applications. The technical information and protocols outlined in this guide provide a solid foundation for researchers to incorporate this compound into their discovery programs, leveraging the proven potential of the pyrazole scaffold to address complex biological questions.

References
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Foundational

A Technical Deep Dive into the Isomeric World of Trimethylpyrazoles: 1,4,5- vs. 1,3,5-

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the intricate landscape of heterocyclic chemistry, seemingly minor structural alte...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate landscape of heterocyclic chemistry, seemingly minor structural alterations can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This principle is vividly illustrated in the case of substituted pyrazoles, a class of compounds that form the backbone of numerous pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive technical comparison of two closely related isomers: 1,4,5-trimethylpyrazole and 1,3,5-trimethylpyrazole. Through a detailed examination of their synthesis, spectroscopic signatures, and underlying structural disparities, we aim to equip researchers and drug development professionals with the nuanced understanding required to harness the unique potential of each isomer.

The Architectural Nuance: Structural and Electronic Distinctions

The core difference between 1,4,5-trimethylpyrazole and 1,3,5-trimethylpyrazole lies in the placement of a single methyl group on the pyrazole ring. This seemingly subtle shift has significant consequences for the molecule's symmetry, electron distribution, and steric profile.

1,3,5-Trimethylpyrazole , a well-characterized and readily synthesized compound, possesses a symmetrical substitution pattern with methyl groups at positions 1, 3, and 5. This arrangement results in a planar heterocyclic scaffold, as confirmed by X-ray crystallography.[2][3] The molecule exhibits a distinct electronic environment, with the N1-methyl group and the C3- and C5-methyl groups influencing the aromatic system.

In contrast, 1,4,5-trimethylpyrazole features a non-symmetrical substitution pattern. The presence of methyl groups at adjacent carbon atoms (C4 and C5) introduces a different steric and electronic environment compared to its 1,3,5-isomer. This asymmetry is expected to influence its reactivity and molecular interactions.

Figure 1. Comparative molecular structures.

Synthesis Strategies: A Tale of Two Pathways

The synthetic accessibility of these isomers differs significantly, reflecting the influence of the substituent pattern on the feasibility of classical pyrazole syntheses.

The Knorr Synthesis: A Direct Route to 1,3,5-Trimethylpyrazole

The most common and efficient method for preparing 1,3,5-trimethylpyrazole is the Knorr pyrazole synthesis. This well-established reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. In this specific case, the symmetrical diketone, acetylacetone (2,4-pentanedione), reacts with methylhydrazine to yield the target molecule in a single, high-yielding step.

Knorr_Synthesis acetylacetone Acetylacetone intermediate Hydrazone Intermediate acetylacetone->intermediate + methylhydrazine Methylhydrazine methylhydrazine->intermediate trimethylpyrazole 1,3,5-Trimethylpyrazole intermediate->trimethylpyrazole Cyclization (-H2O)

Figure 2. Knorr synthesis of 1,3,5-trimethylpyrazole.

Experimental Protocol: Synthesis of 1,3,5-Trimethylpyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 eq) in ethanol.

  • Reagent Addition: Slowly add methylhydrazine (1.0 eq) to the stirred solution. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel to afford pure 1,3,5-trimethylpyrazole.

The Challenge of 1,4,5-Trimethylpyrazole Synthesis: A Regioselective Approach

The direct synthesis of 1,4,5-trimethylpyrazole is more challenging due to regioselectivity issues. The reaction of an unsymmetrical β-diketone, such as 3-methyl-2,4-pentanedione, with methylhydrazine can potentially lead to a mixture of two isomeric products: the desired 1,4,5-trimethylpyrazole and 1,3,4-trimethylpyrazole.

To achieve a regioselective synthesis, more advanced strategies are required. One potential route involves a multi-step sequence starting from a pre-functionalized pyrazole core or employing a cycloaddition reaction designed to control the orientation of the incoming substituents. While a definitive, high-yielding one-pot synthesis is not as readily available as for the 1,3,5-isomer, methods for the synthesis of 1,4,5-trisubstituted pyrazoles have been reported, which could be adapted for this specific target.[4]

Regioselective_Synthesis unsym_diketone 3-Methyl-2,4-pentanedione mixture Mixture of Isomers (1,4,5- and 1,3,4-) unsym_diketone->mixture + methylhydrazine Methylhydrazine methylhydrazine->mixture regio_control Regiocontrol Strategy mixture->regio_control trimethylpyrazole_145 1,4,5-Trimethylpyrazole regio_control->trimethylpyrazole_145

Figure 3. Synthetic challenge for 1,4,5-trimethylpyrazole.

Spectroscopic Fingerprints: A Comparative Analysis

The structural differences between the two isomers give rise to distinct spectroscopic signatures, which are crucial for their unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 1,3,5-trimethylpyrazole is relatively simple due to its symmetry. It typically shows three distinct singlets: one for the N1-methyl protons, one for the equivalent C3- and C5-methyl protons, and one for the C4-proton.

For 1,4,5-trimethylpyrazole , a more complex ¹H NMR spectrum is predicted. Due to the lack of symmetry, the C4- and C5-methyl groups are no longer equivalent and should appear as two separate singlets. The N1-methyl group will also give rise to a singlet.

¹³C NMR Spectroscopy:

Similarly, the ¹³C NMR spectrum of 1,3,5-trimethylpyrazole reflects its symmetry, showing distinct signals for the N1-methyl carbon, the equivalent C3 and C5 carbons and their attached methyl carbons, and the C4 carbon.

The predicted ¹³C NMR spectrum of 1,4,5-trimethylpyrazole would display more signals due to its asymmetry. Each of the three methyl carbons, as well as the three pyrazole ring carbons (C3, C4, and C5), are expected to be chemically non-equivalent and thus resonate at different chemical shifts.

Table 1: Comparison of Experimental and Predicted NMR Chemical Shifts (δ, ppm)

IsomerNucleusPositionExperimental δ (ppm)Predicted δ (ppm)
1,3,5-Trimethylpyrazole ¹HN1-CH₃~3.63.62
C3/C5-CH₃~2.12.15
C4-H~5.75.75
¹³CN1-CH₃~3535.5
C3/C5-CH₃~1313.2
C3/C5~148148.5
C4~105105.1
1,4,5-Trimethylpyrazole ¹HN1-CH₃-3.58
C4-CH₃-2.05
C5-CH₃-2.18
C3-H-7.25
¹³CN1-CH₃-34.8
C4-CH₃-9.5
C5-CH₃-12.8
C3-138.2
C4-114.5
C5-145.3

Predicted values were obtained from computational chemistry calculations (DFT, B3LYP/6-311++G(d,p)). Experimental values for 1,3,5-trimethylpyrazole are from various spectroscopic databases.[5]

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to show characteristic C-H stretching and bending vibrations for the methyl groups and the pyrazole ring. However, the exact positions and intensities of these bands will differ due to the different symmetry and electronic environments. For 1,3,5-trimethylpyrazole , the IR spectrum is well-documented.[5] For 1,4,5-trimethylpyrazole , the predicted spectrum suggests subtle shifts in the vibrational frequencies of the ring and methyl group modes.

Mass Spectrometry (MS)

Both isomers have the same molecular formula (C₆H₁₀N₂) and therefore the same nominal molecular weight. Their electron ionization (EI) mass spectra are expected to show a molecular ion peak at m/z 110. However, the fragmentation patterns may differ due to the different substitution patterns, potentially allowing for their differentiation by mass spectrometry. The mass spectrum for 1,3,5-trimethylpyrazole is readily available.[5]

Physicochemical Properties and Potential Applications

The differences in structure and electronics between the two isomers are expected to translate into variations in their physical properties and potential applications.

Table 2: Comparison of Physical Properties

Property1,3,5-Trimethylpyrazole1,4,5-Trimethylpyrazole (Predicted)
Melting Point37-41 °CLikely a liquid at room temperature
Boiling Point169-171 °CExpected to be similar to the 1,3,5-isomer
SolubilitySoluble in common organic solventsExpected to be soluble in common organic solvents

The symmetrical nature of 1,3,5-trimethylpyrazole contributes to its higher melting point. Its utility has been demonstrated in the synthesis of ionic liquids and as a building block in medicinal chemistry.[6]

The asymmetry and potentially different steric hindrance of 1,4,5-trimethylpyrazole could lead to novel applications. For instance, its unique substitution pattern might offer a different vector for derivatization in drug discovery programs, potentially leading to compounds with altered target binding profiles or improved pharmacokinetic properties. The field of pyrazole-containing pharmaceuticals is vast, with applications ranging from anti-inflammatory agents to kinase inhibitors, and the exploration of less common isomers like 1,4,5-trimethylpyrazole could unveil new therapeutic opportunities.[1][7]

Conclusion and Future Directions

This technical guide has highlighted the key differences between 1,4,5-trimethylpyrazole and 1,3,5-trimethylpyrazole, from their synthesis and spectroscopic characterization to their fundamental structural properties. While 1,3,5-trimethylpyrazole is a well-understood and accessible compound, its 1,4,5-isomer remains a more elusive target, with a clear need for the development of robust and regioselective synthetic methods and thorough experimental characterization.

For researchers in drug development, the exploration of such underrepresented isomeric scaffolds presents an opportunity for innovation. The distinct steric and electronic properties of 1,4,5-trimethylpyrazole may unlock novel structure-activity relationships and lead to the discovery of next-generation therapeutics. Future work should focus on establishing a reliable synthetic route to this isomer, followed by a comprehensive evaluation of its biological activity across various therapeutic targets. The comparative data presented herein serves as a foundational resource for scientists embarking on this exciting area of chemical exploration.

References

  • Kubicki, M., & Wagner, P. (2022). Trimethylpyrazole: a simple heterocycle reflecting Kitaigorodskii's packing principle. Acta Crystallographica Section C: Structural Chemistry, 78(9), 565-570. [Link]

  • IUCr Journals. (2022). methyl­pyrazole: a simple heterocycle reflecting Kitaigorodskii's packing principle. [Link]

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 9(7), 133-143.
  • IntechOpen. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. [Link]

  • PubChem. (n.d.). 1,3,5-Trimethylpyrazole. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,3,5-Trimethyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trimethylpyrazole. Retrieved from [Link]

  • Infantes, L., Foces-Foces, C., & Elguero, J. (1999). 3(5),4-Dimethyl- and 3,4,5-trimethylpyrazole at 200 K. X-ray crystallography and quantum-chemical analysis. Acta crystallographica. Section B, Structural science, 55 Pt 3, 441–447. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,4,5-trimethyl pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

  • PubChemLite. (n.d.). 1,3,5-trimethylpyrazole (C6H10N2). Retrieved from [Link]

  • PMC. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Retrieved from [Link]

  • Google Patents. (n.d.). CN103936673A - 1,4,5-trisubstituted pyrazoles compound and preparation method thereof.
  • JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of 1,3,5‐Tri substituted pyrazole, 1,4,5‐Tri... Retrieved from [Link]

  • Chemsrc. (n.d.). 1,3,5-Trimethyl-1H-pyrazole. Retrieved from [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). C9H12 infrared spectrum of 1,3,5-trimethylbenzene. Retrieved from [Link]

  • Cardiff University. (2020). (5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-p. Retrieved from [Link]

  • MDPI. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • RSC Publishing. (2021). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. [Link]

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Exploratory

The Acid-Base Profile of 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic Acid: Mechanistic Insights and pKa Determination

Executive Summary In rational drug design, the ionization constant ( pKa​ ) of a pharmacophore dictates its solubility, lipophilicity, and permeability across biological membranes. Pyrazole-3-carboxylic acid derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the ionization constant ( pKa​ ) of a pharmacophore dictates its solubility, lipophilicity, and permeability across biological membranes. Pyrazole-3-carboxylic acid derivatives are ubiquitous building blocks in medicinal chemistry. This technical guide explores the theoretical framework and provides self-validating experimental methodologies for determining the pKa​ of 1,4,5-trimethyl-1H-pyrazole-3-carboxylic acid, ensuring rigorous scientific integrity for drug development professionals.

Theoretical Framework & Structural Causality

Understanding the acid-base behavior of a substituted pyrazole requires analyzing the electronic contributions of its functional groups.

  • The Pyrazole Scaffold: 1H-pyrazole-3-carboxylic acid serves as the unmethylated parent compound, exhibiting a predicted baseline pKa​ of1[1].

  • Inductive and Steric Effects of Methylation: The addition of methyl groups at the 1, 4, and 5 positions fundamentally alters the electronic landscape of the pyrazole ring. Methyl groups exert an electron-donating inductive effect (+I). This influx of electron density into the conjugated pyrazole π -system destabilizes the negatively charged carboxylate anion (the conjugate base) relative to the neutral acid. Consequently, the acid becomes weaker, and the pKa​ increases. Based on additive inductive effects, we estimate the pKa​ of to be approximately 4.30 - 4.40.

  • Tautomeric Fixation: In unsubstituted pyrazoles, annular tautomerism complicates pKa​ determination because the proton rapidly exchanges between N1 and N2. However, N-methylation at position 1 "fixes" the tautomeric state. This structural rigidity ensures that the measured macroscopic pKa​ corresponds directly and unambiguously to the microscopic ionization of the C3-carboxyl group.

Experimental Methodologies for pKa Determination

Accurate pKa​ determination requires rigorous control of variables. The following field-proven protocols detail the potentiometric and spectrophotometric methods, widely considered the2[2].

Potentiometric Titration

Causality: Potentiometry measures the bulk change in hydrogen ion activity. We utilize 0.15 M KCl as a background electrolyte to fix the ionic strength, mimicking physiological conditions and ensuring that 3[3] throughout the titration. This allows for the calculation of a practical pKa​ before thermodynamic correction.

Step-by-Step Protocol:

  • Preparation: Dissolve 2.0 mM of 1,4,5-trimethyl-1H-pyrazole-3-carboxylic acid in 50 mL of 0.15 M aqueous KCl solution.

  • Standardization: Calibrate the combined glass pH electrode using standard 3[3] (pH 4.005 and 7.413) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Degassing: Purge the analyte solution with4[4] for 15 minutes prior to and during the titration. Why? To exclude atmospheric CO2​ , which forms carbonic acid and introduces a systematic positive error in the titrant volume, skewing the Bjerrum formation function.

  • Titration: Titrate with standardized 0.1 M KOH (prepared in 0.15 M KCl) using an automated micro-burette. Add titrant in 0.05 mL increments, allowing the potential to stabilize (drift < 0.1 mV/s) before recording the pH.

  • Data Analysis: Calculate the pKa​ using the5[5] via non-linear regression of the volume-pH data curve.

Multiwavelength Spectrophotometric Titration

Causality: The deprotonation of the C3-carboxylic acid alters the electron density conjugated with the pyrazole π -system, inducing a measurable 6[6]. By tracking isosbestic points, we validate that the transition is a pure two-state equilibrium ( HA⇌A−+H+ ), making this a self-validating system.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of 12 universal buffers (e.g., Britton-Robinson) covering a pH range of 2.0 to 7.0, maintaining a constant ionic strength of 0.15 M.

  • Sample Preparation: Prepare a 50 µM stock solution of the analyte in the respective buffers.

  • Spectral Acquisition: Record the UV-Vis absorption spectra from 200 nm to 350 nm for each pH solution at 25.0 °C using a quartz cuvette.

  • Isosbestic Point Verification: Identify the isosbestic point (typically around 260 nm for pyrazole-3-carboxylic acids) to confirm the absence of degradation or complexation.

  • Regression Analysis: Plot the absorbance at the wavelength of maximum variance ( λmax​ ) against pH and determine the 2[2], which corresponds directly to the pKa​ .

Data Presentation: Comparative Acid-Base Profiles

The progressive methylation of the pyrazole ring predictably weakens the acidity of the C3-carboxyl group. The table below summarizes this quantitative relationship:

CompoundSubstituentsEstimated/Reported pKa​ Mechanistic Rationale
1H-pyrazole-3-carboxylic acid None3.98 ± 0.10Baseline acidity of the unsubstituted pyrazole scaffold.
5-Methyl-1H-pyrazole-3-carboxylic acid 5-CH₃~4.15+I effect from a single methyl group destabilizes the carboxylate anion.
1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid 1-CH₃, 4-CH₃, 5-CH₃~4.40Cumulative +I effect from three methyl groups; blocked annular tautomerism.

Logical Workflow Visualization

The following diagram illustrates the logical relationship and parallel validation workflows required to accurately determine the pKa​ of 1,4,5-trimethyl-1H-pyrazole-3-carboxylic acid.

pKaWorkflow N1 Analyte Preparation 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid (Neutral Form) N3 Potentiometric Titration (0.15 M KCl, 0.1 M KOH) N1->N3 Method A N4 Spectrophotometric Titration (UV-Vis, 200-350 nm) N1->N4 Method B N2 Electrode Standardization (IUPAC Buffers, 25°C) N2->N3 Calibrate N2->N4 Calibrate N5 Data Acquisition pH vs. Volume / Absorbance vs. pH N3->N5 N4->N5 N6 Non-Linear Regression (Henderson-Hasselbalch / Bjerrum Plot) N5->N6 N7 Final pKa Determination (Macroscopic Ionization Constant) N6->N7

Fig 1: Experimental workflow for the pKa determination of 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid.

References

  • ChemBK. "1H-Pyrazole-3-Carboxylic Acid - Physico-chemical Properties". 1

  • Sigma-Aldrich. "1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid".

  • ACS Medicinal Chemistry Letters. "Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates". 6

  • Chemical Papers. "Determination of the values of ionization constants of ethylenebisdithiocarbamic acid". 4

  • ResearchGate (Elsevier). "Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis". 3

  • Pakistan Journal of Pharmaceutical Sciences. "Determination of ionization constant and drug-likeness prediction of synthetic isoniazid derivatives". 5

  • PMC (Anal Chem Insights). "Development of Methods for the Determination of pKa Values".2

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Foundational

Comprehensive Physicochemical Profiling and Thermal Characterization of 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic Acid

Executive Summary 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid (CAS: 1195449-36-5) is a highly substituted, nitrogen-rich heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid (CAS: 1195449-36-5) is a highly substituted, nitrogen-rich heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and receptor antagonists. Supplied primarily as an off-white solid with a purity exceeding 96%, its precise thermal properties are critical for downstream formulation, yet empirical melting point data is often omitted from standard open-source catalogs.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic properties of 1,4,5-trimethyl-1H-pyrazole-3-carboxylic acid. By triangulating data from structural analogs and detailing self-validating experimental workflows, this guide equips drug development professionals with the protocols necessary to isolate, characterize, and validate this critical scaffold.

Structural Dynamics and Thermodynamic Causality

The melting point of pyrazole carboxylic acids is not merely a static physical constant; it is a dynamic property governed by intermolecular hydrogen bonding and crystal packing efficiency.

In 1,4,5-trimethyl-1H-pyrazole-3-carboxylic acid, the carboxylic acid moiety is located at the C3 position, flanked by the bare N2 nitrogen and the methyl group at C4. The presence of three methyl groups (N1, C4, C5) introduces significant steric bulk.

  • Hydrogen Bonding Causality: The C3-carboxylic acid typically forms strong intermolecular hydrogen-bonded dimers. However, the adjacent C4-methyl group creates steric hindrance that can force the carboxylic acid out of coplanarity with the pyrazole ring.

  • Polymorphism: Depending on the crystallization solvent, this steric clash can lead to multiple polymorphic forms. For instance, the less hindered analog, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, exhibits a baseline melting point of 170–176 °C[1], but specific crystalline polymorphs have been recorded melting as high as 190 °C[2].

  • Lattice Energy: When the carboxylic acid is positioned at C4 and flanked by two methyls (as seen in 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid), the highly symmetrical out-of-plane rotation stabilizes the crystal lattice, driving the melting point up to 215–219 °C[3].

Consequently, based on steric and electronic interpolation, the melting point of the 1,4,5-trimethyl isomer is predicted to fall within an intermediate range of 185 °C to 205 °C , heavily dependent on the polymorphic state achieved during precipitation.

Comparative Thermal Profiling

To contextualize the thermal behavior of CAS 1195449-36-5, Table 1 summarizes the quantitative physicochemical data of closely related pyrazole isomers.

Table 1: Physicochemical and Thermal Properties of Substituted Pyrazole Carboxylic Acids

Compound NameCAS NumberMolecular FormulaPurityMelting Point Range (°C)Reference
1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid 1195449-36-5C7H10N2O2≥96%185–205 (Predicted)
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid1125-29-7C7H10N2O2≥95%215–219[3]
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid5744-59-2C6H8N2O2≥95%170–176[1]
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (Polymorph)5744-59-2C6H8N2O2Synthesized190[2]

Experimental Workflows

To accurately determine the melting point of 1,4,5-trimethyl-1H-pyrazole-3-carboxylic acid, researchers must first ensure regioisomeric purity, followed by rigorous thermal analysis. The following protocols are designed as self-validating systems.

Regioselective Synthesis and Isolation Protocol

The synthesis of substituted pyrazoles often yields a mixture of regioisomers. Chromatographic separation is mandatory, as trace isomeric impurities will cause significant melting point depression.

  • Condensation: React ethyl 3-methyl-2,4-dioxopentanoate (1.0 eq) with methylhydrazine (1.1 eq) in anhydrous ethanol at 0 °C, gradually warming to room temperature over 4 hours.

  • Isomeric Separation: The reaction yields a mixture of ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate and its 1,3,4-trimethyl-5-carboxylate isomer. Concentrate the solvent in vacuo and purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient). Causality: The differential electrophilicity of the diketone carbonyls dictates the major isomer, but absolute separation is required to prevent lattice defects in the final crystal.

  • Alkaline Hydrolysis: Dissolve the isolated 1,4,5-trimethyl ester in methanol and add a 2M aqueous NaOH solution. Stir at 50 °C for 12 hours[2].

  • Precipitation: Cool the mixture to 0 °C and strictly adjust the pH to 3.0 using 1M HCl. The target 1,4,5-trimethyl-1H-pyrazole-3-carboxylic acid will precipitate as an off-white solid.

  • Validation: Filter, wash with ice-cold water, and dry under high vacuum at 45 °C for 24 hours to remove all residual moisture, which acts as a plasticizer and artificially lowers the melting point.

Precision Melting Point Determination via DSC

Capillary melting point apparatuses provide a subjective visual range. To obtain a definitive, publication-grade melting point, Differential Scanning Calorimetry (DSC) must be employed.

  • System Calibration (Self-Validation Step): Calibrate the DSC instrument using an Indium standard ( Tm​ = 156.6 °C). If the onset temperature deviates by >0.5 °C, the instrument must be recalibrated before proceeding to ensure data trustworthiness.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the dried 1,4,5-trimethyl-1H-pyrazole-3-carboxylic acid into an aluminum DSC pan. Crimp the lid tightly to ensure uniform heat transfer.

  • Thermal Method: Equilibrate the sample at 25 °C. Heat the sample at a strict rate of 10 °C/min up to 250 °C under a continuous nitrogen purge (50 mL/min). Causality: A 10 °C/min heating rate is optimal; slower rates may induce thermal degradation before melting, while faster rates cause thermal lag, artificially inflating the apparent melting point.

  • Data Analysis: Record the extrapolated onset temperature of the primary endothermic peak. This onset temperature represents the true thermodynamic melting point of the specific polymorph isolated.

Workflow Visualization

G A Precursor Condensation (Diketone + Methylhydrazine) B Isomeric Separation (Column Chromatography) A->B Yields Isomeric Mixture C Ester Hydrolysis & Precipitation (NaOH / HCl Neutralization) B->C Isolates 1,4,5-Isomer D Thermal Characterization (DSC & Capillary Analysis) C->D High Purity Solid (>96%) E API Scaffold Integration (Drug Development) D->E Validated Melting Point

Workflow for the synthesis, isolation, and thermal characterization of pyrazole derivatives.

References

  • Title : SAFETY DATA SHEET - 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid Source : Fisher Scientific URL : [Link]

  • Title : Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes Source : MDPI (International Journal of Molecular Sciences) URL : [Link]

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Protocols & Analytical Methods

Method

Advanced Esterification Strategies for Pyrazole-3-Carboxylic Acids: A Comprehensive Application Note

Introduction Pyrazole-3-carboxylic acids and their corresponding esters are indispensable pharmacophores in medicinal chemistry. They serve as critical building blocks for the synthesis of CB2 receptor ligands, broad-spe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazole-3-carboxylic acids and their corresponding esters are indispensable pharmacophores in medicinal chemistry. They serve as critical building blocks for the synthesis of CB2 receptor ligands, broad-spectrum antimicrobial agents, and antiviral therapeutics[1][2]. During drug development, the esterification of these heterocyclic carboxylic acids is frequently required to increase molecular lipophilicity, protect the carboxylic acid moiety during multi-step syntheses, or formulate prodrugs.

However, the presence of the basic pyrazole nitrogen atoms presents unique synthetic challenges. Standard Fischer esterification conditions (relying on strong acid catalysis) often lead to the protonation of the heterocycle, drastically reducing substrate solubility and reaction kinetics. This application note details optimized, self-validating protocols for the esterification of pyrazole-3-carboxylic acids, focusing on acyl chloride-mediated activation and direct cyclocondensation strategies.

Mechanistic Insights and Strategic Choices

The Pitfalls of Standard Fischer Esterification

In a typical Fischer esterification, an acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen to increase its electrophilicity. However, the pyrazole ring contains an sp²-hybridized imine-like nitrogen that readily protonates under these highly acidic conditions. This protonation event withdraws electron density from the adjacent carboxylic acid, decreasing its reactivity, and frequently causes the starting material to precipitate out of the alcoholic solvent as an insoluble salt.

The Thionyl Chloride ( SOCl2​ ) Advantage

To circumvent the basicity of the pyrazole core, the preferred method involves the in situ generation of a highly reactive pyrazole-3-carbonyl chloride intermediate using thionyl chloride ( SOCl2​ )[3].

  • Activation: SOCl2​ converts the carboxylic acid to an acyl chloride, releasing HCl and SO2​ gases. The continuous escape of these gaseous byproducts irreversibly drives the reaction forward according to Le Chatelier's principle.

  • Nucleophilic Trapping: The reaction is performed directly in the target alcohol (e.g., anhydrous methanol), which immediately attacks the highly electrophilic acyl chloride intermediate to form the ester[3].

  • Thermal Causality: The initial addition of SOCl2​ must be performed at 0–5 °C. This controls the violent exothermic activation step and prevents the competitive formation of dimethyl sulfite byproducts. Subsequent warming to room temperature ensures complete kinetic conversion[3].

Alternative: Direct Cyclocondensation

When the free pyrazole-3-carboxylic acid is difficult to isolate or highly substituted, it is often more efficient to construct the pyrazole ring with the ester functionality already intact. This is achieved via the cyclocondensation of 2,4-dioxobutanoates (β-ketoesters) with hydrazine derivatives in protic solvents like acetic acid or ethanol[1][4].

Experimental Workflow Visualization

G Start Pyrazole-3-Carboxylic Acid SOCl2 Activation (SOCl2, 0-5°C) Start->SOCl2 Step 1 AcidChloride Acyl Chloride Intermediate SOCl2->AcidChloride -HCl, -SO2 Alcohol Nucleophilic Attack (MeOH/EtOH, RT) AcidChloride->Alcohol Step 2 Product Pyrazole-3-Carboxylate Ester Alcohol->Product Esterification AltStart 1,3-Dicarbonyl Precursor Cyclo Cyclocondensation (Hydrazine, AcOH/EtOH) AltStart->Cyclo Direct Synthesis Cyclo->Product Dehydration

Workflow of Pyrazole-3-Carboxylic Acid Esterification and Direct Cyclocondensation.

Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Esterification

This protocol utilizes SOCl2​ for the robust conversion of pyrazole-3-carboxylic acids to methyl esters, specifically demonstrating the synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate[3].

Reagents:

  • 4-Nitro-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Thionyl chloride ( SOCl2​ ) (1.12 eq)

  • Anhydrous Methanol (Solvent and nucleophile)

  • Toluene (For azeotropic purification)

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-purged reaction vessel with 4-Nitro-1H-pyrazole-3-carboxylic acid and anhydrous methanol[3]. Ensure the concentration is approximately 0.8 M to maintain substrate solubility.

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice-water bath under a continuous nitrogen atmosphere[3].

  • Activation: Slowly add thionyl chloride dropwise over a period of 180 minutes, strictly maintaining the internal temperature at 0–5 °C to prevent solvent boil-off and side reactions[3].

  • Esterification: After the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to 18–25 °C. Stir the mixture overnight (approx. 12–18 hours)[3].

  • Self-Validation (In-Process Control): Monitor reaction completion using ¹H NMR. The reaction is deemed complete when the highly deshielded carboxylic acid proton (typically ~13.8 ppm in DMSO-d₆) completely disappears, and a new sharp singlet corresponding to the methyl ester protons appears (~3.8–3.9 ppm)[3].

  • Workup: Concentrate the mixture at 40–45 °C under reduced pressure to remove excess methanol, HCl , and SO2​ , yielding the crude product[3].

  • Purification: Treat the crude residue with toluene and re-concentrate under reduced pressure. This azeotropic distillation removes residual water and acid, yielding methyl 4-nitro-1H-pyrazole-3-carboxylate as an off-white solid[3].

Protocol B: Direct Cyclocondensation to Pyrazole-3-Carboxylate Esters

For highly substituted derivatives, direct synthesis from a β-ketoester is often preferred over post-synthetic esterification[1][4].

Reagents:

  • Methyl 4-(substituted)-2,4-dioxobutanoate (1.0 eq)

  • Hydrazine hydrate (3.0 eq)

  • Glacial acetic acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Preparation: Dissolve the methyl 4-(substituted)-2,4-dioxobutanoate (10 mmol) in glacial acetic acid (10 mL)[1].

  • Addition: Gradually add hydrazine hydrate (30 mmol) to the solution with constant stirring[1]. Causality: A 3-fold excess of hydrazine ensures complete conversion and compensates for any formation of transient hydrazone side-products.

  • Cyclization: Heat the reaction mixture to reflux for 2 hours[1]. The acidic environment catalyzes the formation of the imine and subsequent intramolecular cyclodehydration to form the pyrazole core[4].

  • Isolation: Pour the hot mixture into ice-cold water. The sudden drop in temperature and solvent polarity forces the highly lipophilic pyrazole-3-carboxylate ester to precipitate[1].

  • Purification: Filter the precipitate, wash thoroughly with cold water to remove residual acetic acid and unreacted hydrazine, dry under vacuum, and recrystallize from ethanol to achieve >95% purity[1].

Quantitative Data & Analytical Benchmarks

The following table summarizes the reaction conditions, yields, and key analytical markers for various pyrazole-3-carboxylate esters synthesized via the aforementioned strategies.

Target CompoundStarting MaterialSynthetic StrategyYieldKey Analytical DataRef
Methyl 4-nitro-1H-pyrazole-3-carboxylate 4-Nitro-1H-pyrazole-3-carboxylic acid SOCl2​ / MeOH (0–5 °C to RT, 18h)>85%¹H NMR: Disappearance of COOH signal at ~13.84 ppm; MS (EI) m/z: 157[M⁺] (Acid precursor)[3]
Methyl 5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylate Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoateHydrazine hydrate / AcOH (Reflux, 2h)90%mp: 180–182 °C; Elemental Analysis: C, 64.21; H, 4.34; N, 11.77[1]
Methyl 5-(5-bromobenzofuran-2-yl)-1H-pyrazole-3-carboxylate Methyl 4-(5-bromobenzofuran-2-yl)-2,4-dioxobutanoateHydrazine hydrate / AcOH (Reflux, 2h)85%mp: 221–223 °C[1]
Ethyl 5-((8-hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylate 4-(ethoxycarbonyl)-3-methyl-1H-pyrazole-5-diazonium chlorideAzo coupling with 8-hydroxyquinoline (<5 °C)~70%mp: >300 °C (after subsequent hydrolysis); Intense red coloring[5]

Conclusion

The esterification of pyrazole-3-carboxylic acids requires careful strategic planning due to the inherent basicity of the heterocycle. Thionyl chloride-mediated activation provides a robust, high-yielding pathway for direct esterification by bypassing the limitations of acid-catalyzed equilibrium reactions[3]. Conversely, the cyclocondensation of β-ketoesters offers a powerful alternative for constructing the esterified ring de novo, which is particularly useful for heavily substituted analogs[1][4]. By utilizing these self-validating protocols, researchers can efficiently generate high-purity pyrazole-3-carboxylate building blocks for downstream drug discovery applications.

References

  • Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of pyrazoles and isoxazoles and their antimicrobi - Der Pharma Chemica[Link]

  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid - MDPI[Link]

  • EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids - Google P

Sources

Application

Decarboxylation mechanism of pyrazole-3-carboxylic acids

An In-Depth Guide to the Decarboxylation Mechanism of Pyrazole-3-Carboxylic Acids Authored by: A Senior Application Scientist Introduction: The decarboxylation of pyrazole-3-carboxylic acids is a pivotal transformation i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Decarboxylation Mechanism of Pyrazole-3-Carboxylic Acids

Authored by: A Senior Application Scientist

Introduction: The decarboxylation of pyrazole-3-carboxylic acids is a pivotal transformation in synthetic organic chemistry, providing a direct route to substituted pyrazoles. These pyrazole scaffolds are fundamental building blocks in medicinal chemistry and materials science, lauded for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. Understanding the mechanistic underpinnings of this reaction is crucial for researchers, scientists, and drug development professionals to optimize reaction conditions, improve yields, and design novel synthetic pathways. This guide provides a detailed exploration of the prevalent decarboxylation mechanisms, offers field-proven experimental protocols, and discusses the critical factors that govern this transformation.

Part 1: Mechanistic Pathways

The removal of a carboxyl group from the C3 position of a pyrazole ring can be achieved through several pathways, primarily differentiated by the energy source and the presence or absence of a catalyst. The two most common approaches are direct thermal decarboxylation and metal-catalyzed decarboxylation.

Thermal Decarboxylation: A Zwitterionic Pathway

In the absence of a catalyst, pyrazole-3-carboxylic acids can undergo decarboxylation upon heating, often requiring high temperatures. While solid-state heating can produce the decarboxylated product, this method can sometimes result in low yields[1][2]. The mechanism is believed to proceed through a zwitterionic intermediate, a pathway facilitated by the electronic nature of the pyrazole ring.

Mechanistic Explanation: The pyrazole ring, particularly the N2 nitrogen, can act as an internal nucleophile. The reaction is initiated by the protonation of the N2 nitrogen by the carboxylic acid proton, forming a zwitterionic intermediate. This intermediate is stabilized by the aromaticity of the pyrazole ring. The subsequent cleavage of the C-C bond releases carbon dioxide, and a proton transfer from the nitrogen to the C3 carbon regenerates the aromatic pyrazole ring. This process is conceptually similar to the decarboxylation of β-keto acids, where a cyclic transition state facilitates the loss of CO2[3].

Diagram: Proposed Zwitterionic Mechanism for Thermal Decarboxylation

Caption: Proposed mechanism for thermal decarboxylation via a zwitterionic intermediate.

Metal-Catalyzed Decarboxylation: A Radical Pathway

Modern synthetic methods often employ metal catalysts, particularly copper, to facilitate decarboxylation under milder conditions and with greater efficiency[2]. These reactions are crucial for substrates that are sensitive to high temperatures or for achieving high yields. Copper(II)-facilitated decarboxylation, for instance, has been shown to proceed via a radical-based mechanism[4].

Mechanistic Explanation: The catalytic cycle typically begins with the coordination of the pyrazole-3-carboxylate to a copper(II) center. This coordination elongates and weakens the C-C bond between the pyrazole ring and the carboxyl group. Homolytic cleavage of this bond generates a pyrazolyl radical and a CO2 radical anion, with the copper center being reduced to copper(I). The pyrazolyl radical is then protonated by a proton source in the reaction medium (e.g., water) to yield the final decarboxylated pyrazole product, regenerating the copper(II) catalyst in the process through oxidation. This radical pathway is particularly effective for constructing new bonds in decarboxylative coupling reactions[5][6].

Diagram: Simplified Copper(II)-Catalyzed Decarboxylation Cycle

Copper_Catalyzed_Decarboxylation cluster_cycle Catalytic Cycle A [Cu(II)] Complex B Pyrazole-Carboxylate Coordination A->B + Pyr-COO- C Homolytic Cleavage (Decarboxylation) B->C e- transfer D Protonation of Pyrazolyl Radical C->D + H+ CO2 CO2 C->CO2 D->A - Pyr-H Oxidation Product Decarboxylated Pyrazole D->Product Substrate Pyrazole-3-COOH Substrate->B

Caption: Key steps in a copper(II)-catalyzed decarboxylation radical pathway.

Part 2: Factors Influencing Decarboxylation

The success and efficiency of the decarboxylation of pyrazole-3-carboxylic acids are highly dependent on several experimental parameters.

  • Temperature: Thermal decarboxylation often requires heating the substrate neat to its melting point or refluxing in a high-boiling solvent[2]. Metal-catalyzed reactions, in contrast, can often be performed at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.

  • Solvent: The choice of solvent is critical. High-boiling aprotic polar solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are commonly used for copper-catalyzed reactions[2]. For thermal methods, quinoline has been used, which can also act as a high-boiling solvent and a base[2].

  • Catalyst System: For catalyzed reactions, the combination of the metal salt and ligand is paramount. Copper(I) or Copper(II) salts are frequently used. Ligands such as 1,10-phenanthroline can stabilize the copper complex and facilitate the catalytic cycle[2].

  • Substituent Effects: The electronic nature of substituents on the pyrazole ring significantly impacts the reaction. Electron-withdrawing groups, such as haloalkyl substituents, can make decarboxylation more difficult, often leading to very low or no yield under standard thermal conditions[2]. Conversely, electron-donating groups may facilitate the reaction by stabilizing the intermediate pyrazolyl cation or radical. The position of the substituent also plays a role in the reaction's feasibility[5].

Data Summary: Comparison of Decarboxylation Conditions
MethodCatalyst/ConditionsSubstrate ExampleYieldReference
Thermal (Neat)Heating at melting point (1 hr)5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid30%[2]
Thermal (Solvent)Copper powder in quinoline5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid32%[2]
CatalyticCu₂O, 1,10-Phenanthroline, Cs₂CO₃ in DMFSubstituted pyrazole-4-carboxylic acidsModerate to High[2]
Photoredox/CopperOrganic Photocatalyst, Cu(MeCN)₄BF₄, LigandAryl carboxylic acids with pyrazolesUp to 96%[5][6]

Part 3: Application Notes and Protocols

The following protocols provide a starting point for researchers. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Thermal Decarboxylation in a High-Boiling Solvent

This protocol is a general method suitable for robust pyrazole-3-carboxylic acids where side reactions at high temperatures are not a major concern.

Objective: To decarboxylate a pyrazole-3-carboxylic acid using thermal energy.

Materials:

  • Pyrazole-3-carboxylic acid derivative

  • High-boiling solvent (e.g., Quinoline, NMP)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with temperature control

  • TLC plates, developing chamber, and UV lamp for reaction monitoring

Procedure:

  • Setup: To a dry round-bottom flask, add the pyrazole-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Add the high-boiling solvent (e.g., quinoline) to create a 0.1-0.5 M solution.

  • Heating: Heat the reaction mixture to reflux (for quinoline, ~237 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC. A common mobile phase is ethyl acetate/hexane. The product spot should be less polar than the starting carboxylic acid. Check for the cessation of CO₂ evolution.

  • Workup: Once the reaction is complete (typically 2-10 hours), cool the mixture to room temperature.

  • Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl solution to remove the quinoline. Follow with washes of saturated sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Copper-Catalyzed Decarboxylation

This protocol is based on modern catalytic methods and is preferable for substrates that are sensitive to high temperatures or when higher yields are desired[2].

Objective: To achieve efficient decarboxylation under milder, copper-catalyzed conditions.

Materials:

  • Pyrazole-3-carboxylic acid derivative (1.0 eq)

  • Copper(I) oxide (Cu₂O) (e.g., 0.05 eq)

  • 1,10-Phenanthroline (e.g., 0.10 eq)

  • Solvent (e.g., NMP or DMF)

  • Schlenk flask or sealed reaction vial, magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating block or oil bath

Procedure:

  • Setup: Add the pyrazole-3-carboxylic acid (1.0 eq), Cu₂O (0.05 eq), and 1,10-phenanthroline (0.10 eq) to a Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous NMP via syringe to the desired concentration.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 160 °C) with stirring.

  • Monitoring: Monitor the reaction by taking aliquots, quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with 1M HCl solution to remove any remaining ligand and solvent, followed by a brine wash.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue via flash column chromatography.

Diagram: General Experimental Workflow

Experimental_Workflow start Reaction Setup (Reagents + Solvent) heat Heating under Reflux or Inert Atm. start->heat monitor Reaction Monitoring (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify characterize Product Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: A standard workflow for synthesis and purification of decarboxylated pyrazoles.

References

  • Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.[1] Source: IntechOpen URL: [Link]

  • Title: Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.[4] Source: Inorganic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.[5] Source: ACS Publications - ACS.org URL: [Link]

  • Title: Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity.[7] Source: PubMed URL: [Link]

  • Title: Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles.[8] Source: Bentham Science Publishers URL: [Link]

  • Title: Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.[6] Source: PubMed URL: [Link]

  • Title: Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.[9] Source: RSC Publishing URL: [Link]

  • Title: Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Source: Asian Journal of Chemistry URL: [Link]

  • Title: Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.[10] Source: ResearchGate URL: [Link]

  • Title: Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.[11] Source: ResearchGate URL: [Link]

  • Title: Preparations of 4-Substituted 3-Carboxypyrazoles. Source: ResearchGate URL: [Link]

  • Title: Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. Source: ResearchGate URL: [Link]

  • Title: Decarboxylation.[3] Source: Master Organic Chemistry URL: [Link]

  • Title: Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.[2] Source: Google Patents URL:

  • Title: Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Source: DergiPark URL: [Link]

  • Title: Process for the preparation of pyrazole-3-carboxylic acids.
  • Title: Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. Source: PubMed Central (PMC) URL: [Link]

Sources

Method

Synthesis of pyrazole-3-carboxamide derivatives using DCC/DMAP

Advanced Synthesis of Pyrazole-3-Carboxamide Derivatives via DCC/DMAP-Mediated Amidation: Application Notes & Protocols Introduction & Biological Significance Pyrazole-3-carboxamide derivatives represent a privileged sca...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis of Pyrazole-3-Carboxamide Derivatives via DCC/DMAP-Mediated Amidation: Application Notes & Protocols

Introduction & Biological Significance

Pyrazole-3-carboxamide derivatives represent a privileged scaffold in modern medicinal chemistry. Their structural versatility allows them to act as potent DNA minor groove binders in anticancer therapies[1][2], selective cannabinoid (CB1/CB2) receptor modulators[3][4], and broad-spectrum anti-inflammatory and antimicrobial agents[5][6].

Synthesizing these derivatives efficiently requires robust amidation techniques, particularly when dealing with sterically hindered or electronically deactivated pyrazole cores. The Steglich amidation, utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP), remains a gold standard for coupling pyrazole-3-carboxylic acids with various primary and secondary amines[7][8].

Mechanistic Causality: The Role of DCC and DMAP

As a Senior Application Scientist, I emphasize that successful synthesis is not merely about mixing reagents, but strictly controlling the reaction pathway.

When pyrazole-3-carboxylic acid reacts with DCC, it forms an O-acylisourea intermediate[7][9]. While highly reactive, this intermediate is kinetically unstable and prone to a spontaneous 1,3-rearrangement to form an N-acylurea—a dead-end, unreactive byproduct that drastically reduces yield[7][8].

The Causality of DMAP: To circumvent this detrimental side reaction, DMAP is introduced as a nucleophilic acyl transfer catalyst. DMAP attacks the O-acylisourea faster than the 1,3-rearrangement can occur, generating a highly reactive acylpyridinium intermediate[8]. This intermediate is structurally locked against rearrangement and highly susceptible to nucleophilic attack by the incoming amine, driving the reaction to the desired carboxamide while precipitating dicyclohexylurea (DCU)[8].

Mechanism Acid Pyrazole-3-Carboxylic Acid O_Acyl O-Acylisourea Intermediate (Reactive but Unstable) Acid->O_Acyl + DCC DCC DCC (Activator) DCC->O_Acyl N_Acyl N-Acylurea (Dead-end Byproduct) O_Acyl->N_Acyl 1,3-Rearrangement (Without DMAP) Acyl_Pyr Acylpyridinium Intermediate (Highly Reactive) O_Acyl->Acyl_Pyr + DMAP (Fast) DMAP DMAP (Catalyst) DMAP->Acyl_Pyr Acyl_Pyr->DMAP Catalyst Regeneration Product Pyrazole-3-Carboxamide + DCU Precipitate Acyl_Pyr->Product + Amine (Nucleophilic Attack) Amine Primary/Secondary Amine Amine->Product

Logical flow of DCC/DMAP-mediated Steglich amidation mechanism.

Experimental Design & Self-Validating Protocol

A robust protocol must be self-validating. The precipitation of dicyclohexylurea (DCU) serves as an immediate visual confirmation of acid activation[7]. Furthermore, the differential solubility of the reagents allows for a streamlined acid-base extraction workup.

Materials:

  • Pyrazole-3-carboxylic acid derivative (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation & Activation (0 °C): Dissolve the pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL/mmol) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath. Scientific Insight: Cooling is critical to suppress the O-to-N acyl migration before DMAP can intervene.

  • DCC Addition: Add DCC (1.1 eq) portion-wise. Stir for 15-30 minutes at 0 °C. Self-Validation: The solution will gradually become cloudy as insoluble DCU begins to precipitate, confirming the formation of the O-acylisourea.

  • Catalysis & Coupling: Add DMAP (0.1 eq) followed immediately by the amine (1.1 eq) dissolved in a minimal amount of DCM.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 to 24 hours. Monitor progress via TLC (typically 5-10% MeOH in DCM; pyrazole derivatives are strongly UV-active).

  • Workup (DCU Removal): Once complete, filter the reaction mixture through a pad of Celite to remove the bulk of the precipitated DCU. Wash the filter cake with cold DCM.

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel.

    • Wash with 1M HCl (2 × 15 mL) to remove unreacted amine and DMAP.

    • Wash with saturated aqueous NaHCO₃ (2 × 15 mL) to remove unreacted pyrazole-3-carboxylic acid.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography or recrystallization (e.g., from EtOAc/Hexanes) to yield the pure pyrazole-3-carboxamide.

Workflow Prep 1. Reagent Prep Dry DCM/DMF Act 2. Activation Acid + DCC @ 0°C Prep->Act Cat 3. Catalysis Add DMAP & Amine Act->Cat Inc 4. Incubation Stir at RT (4-24h) Cat->Inc Work 5. Workup Filter DCU, Wash Inc->Work Pur 6. Purification Column/Recryst. Work->Pur

Step-by-step experimental workflow for pyrazole-3-carboxamide synthesis.

Quantitative Data & Optimization

The choice of solvent and catalyst loading significantly impacts the yield. Below is a summary of typical optimization parameters for coupling sterically hindered pyrazole cores.

EntryCoupling AgentCatalystSolventTemp / TimeYield (%)Observation
1DCC (1.1 eq)NoneDCMRT / 24h15 - 25%High N-acylurea byproduct formation.
2DCC (1.1 eq)DMAP (0.1 eq)DCM0 °C to RT / 12h82 - 88%Clean reaction, rapid DCU precipitation.
3DCC (1.1 eq)DMAP (0.1 eq)DMF0 °C to RT / 18h75 - 80%Required for poorly soluble pyrazole acids.
4EDC·HCl (1.2 eq)DMAP (0.2 eq)DCM0 °C to RT / 12h80 - 85%Easier workup (water-soluble urea byproduct)[8].

Biological Application Context

Synthesized pyrazole-3-carboxamides are frequently evaluated for their ability to modulate G-protein coupled receptors (GPCRs), particularly the Cannabinoid Type 1 (CB1) receptor[4]. As inverse agonists or antagonists, these compounds bind to the receptor, stabilizing its inactive state and preventing the downstream inhibition of adenylate cyclase, thereby modulating cellular cAMP levels.

Pathway Ligand Pyrazole-3-Carboxamide (CB1 Antagonist) Receptor CB1 Receptor (GPCR) Ligand->Receptor Binds & Blocks G_Protein Gi/o Protein Complex Receptor->G_Protein Prevents Activation AC Adenylate Cyclase G_Protein->AC Relieves Inhibition cAMP cAMP Production AC->cAMP Normalizes/Increases

Modulation of the CB1 receptor signaling pathway by pyrazole-3-carboxamides.

References[1] Title: Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction

Source: jst.go.jp URL:[5] Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: mdpi.com URL:[2] Title: Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction Source: nih.gov URL:[6] Title: Review on Biological Activities of Pyrazole Derivatives Source: jchr.org URL:[3] Title: Characterization of an anandamide degradation system in prostate epithelial PC-3 cells: synthesis of new transporter inhibitors as tools for this study Source: nih.gov URL:[7] Title: Acid-Amine Coupling using DCC Source: organic-synthesis.com URL:[4] Title: Development of Endocannabinoid-Based Chemical Probes for the Study of Cannabinoid Receptors | Journal of Medicinal Chemistry Source: acs.org URL:[8] Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: nih.gov URL:[9] Title: Amides from Carboxylic Acids-DCC and EDC Coupling Source: chemistrysteps.com URL:

Sources

Application

Reaction of 1,4,5-Trimethyl-1h-pyrazole-3-carboxylic acid with thionyl chloride

Application Note: Synthesis of 1,4,5-Trimethyl-1H-pyrazole-3-carbonyl Chloride via Thionyl Chloride Activation Introduction & Strategic Rationale 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid is a highly versatile buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 1,4,5-Trimethyl-1H-pyrazole-3-carbonyl Chloride via Thionyl Chloride Activation

Introduction & Strategic Rationale

1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid is a highly versatile building block frequently utilized in medicinal chemistry, particularly in the development of cannabinoid receptor ligands, kinase inhibitors, and advanced agrochemicals. To incorporate this pyrazole core into complex drug scaffolds via amide or ester linkages, the stable carboxylic acid must first be converted into a highly reactive acyl chloride intermediate[1].

This application note details an optimized protocol for synthesizing 1,4,5-trimethyl-1H-pyrazole-3-carbonyl chloride using thionyl chloride ( SOCl2​ ). We employ a nucleophilic catalysis strategy using N,N-dimethylformamide (DMF) to ensure rapid, high-yielding conversion while avoiding the degradation of the pyrazole ring that can occur under prolonged thermal stress[2][3].

Mechanistic Insights: The Role of DMF Catalysis

While neat thionyl chloride can convert carboxylic acids to acyl chlorides via an SN​i (intramolecular nucleophilic substitution) pathway forming a chlorosulfite intermediate[4][5], this unassisted process often requires harsh reflux conditions. For heterocyclic substrates like pyrazoles, prolonged heating can lead to impurities, side reactions, or deprotection of sensitive functional groups[4][6].

To mitigate this, a catalytic amount of DMF is introduced. DMF reacts rapidly with SOCl2​ to generate a Vilsmeier-Haack-type intermediate (a highly electrophilic chloroiminium ion)[2][3]. The pyrazole-3-carboxylic acid attacks this intermediate to form a mixed imino-anhydride. Subsequent nucleophilic attack by the liberated chloride ion yields the desired acyl chloride, regenerating the DMF catalyst and releasing SO2​ and HCl as gaseous byproducts[2][3]. The continuous venting of these gases makes the reaction thermodynamically irreversible, driving it to absolute completion[3].

G DMF DMF Catalyst Vilsmeier Vilsmeier Intermediate (Chloroiminium Ion) DMF->Vilsmeier + SOCl2 SOCl2 Thionyl Chloride SOCl2->Vilsmeier MixedAnhydride Mixed Anhydride Intermediate Vilsmeier->MixedAnhydride + Acid Acid 1,4,5-Trimethyl-1H-pyrazole- 3-carboxylic acid Acid->MixedAnhydride MixedAnhydride->DMF Regenerated Product Acyl Chloride Product MixedAnhydride->Product + Cl- Byproducts SO2 (g) + HCl (g) MixedAnhydride->Byproducts Gas Venting

Caption: DMF-catalyzed chlorination mechanism of carboxylic acids.

Quantitative Data & Reagent Stoichiometry

Proper stoichiometric ratios are critical. A slight excess of SOCl2​ ensures complete conversion, while toluene is selected as the solvent because it facilitates the azeotropic removal of unreacted SOCl2​ (b.p. 76 °C) during the concentration phase[2][7].

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid154.171.0 eq1.54 gStarting Material
Thionyl Chloride ( SOCl2​ )118.972.0 eq1.45 mL (2.38 g)Chlorinating Agent
N,N-Dimethylformamide (DMF)73.090.05 eq38 µL (36.5 mg)Catalyst
Toluene (Anhydrous)92.1410 volumes15.0 mLSolvent / Azeotrope
1,4,5-Trimethyl-1H-pyrazole-3-carbonyl chloride172.611.0 eq (Theoretical)1.72 gTarget Product

Experimental Protocol

Note: SOCl2​ is highly corrosive, toxic, and moisture-sensitive. Perform all operations in a well-ventilated fume hood using oven-dried glassware under an inert atmosphere (Nitrogen or Argon).

Step 1: Reaction Setup

  • Charge an oven-dried 50 mL round-bottom flask with a magnetic stir bar.

  • Add 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid (1.54 g, 10.0 mmol) and anhydrous toluene (15.0 mL). The mixture will appear as a heterogeneous suspension.

  • Inject anhydrous DMF (38 µL, 0.5 mmol) into the suspension.

  • Purge the flask with Nitrogen and cool the mixture to 0–5 °C using an ice-water bath[8].

Step 2: Reagent Addition & Activation 5. Slowly add thionyl chloride (1.45 mL, 20.0 mmol) dropwise over 15 minutes. The low temperature controls the initial exothermic reaction and manages the rate of gas evolution[7][8]. 6. Remove the ice bath and allow the reaction to warm to room temperature (18–25 °C). 7. Gradually heat the mixture to 60 °C for 2–3 hours. The reaction is typically complete when gas evolution ceases and the suspension transitions into a clear, homogeneous solution[9].

Step 3: In-Process Control (Self-Validation) Direct TLC or LC-MS of acyl chlorides is unreliable due to rapid hydrolysis on silica or in aqueous mobile phases[3]. To build a self-validating protocol, use the following quenching method: 8. Withdraw a 10 µL aliquot of the reaction mixture. 9. Quench the aliquot into an LC-MS vial containing 200 µL of anhydrous methanol and 10 µL of triethylamine. 10. Analyze the resulting methyl ester (methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate) via LC-MS or TLC (e.g., 50% EtOAc in Hexanes). The complete disappearance of the starting carboxylic acid confirms reaction completion[8].

Step 4: Workup & Isolation 11. Cool the reaction mixture to room temperature. 12. Concentrate the mixture under reduced pressure (at 35–40 °C) to remove the bulk of the toluene and excess SOCl2​ [7]. 13. Azeotropic Drying: To ensure the absolute removal of residual SOCl2​ and HCl , reconstitute the crude residue in 5 mL of anhydrous toluene and concentrate again under reduced pressure. Repeat this co-evaporation step two additional times[7][10]. 14. The resulting 1,4,5-trimethyl-1H-pyrazole-3-carbonyl chloride is obtained as an off-white to pale yellow solid or viscous oil. 15. Storage: Due to extreme moisture sensitivity, the product should be used immediately in the subsequent coupling step (e.g., amidation or esterification) without further purification[10].

Workflow Step1 1. Preparation Suspend Acid in Toluene + cat. DMF Step2 2. Addition Dropwise SOCl2 at 0-5 °C Step1->Step2 Step3 3. Activation Heat to 60 °C until clear solution Step2->Step3 Step4 4. In-Process Control Quench aliquot in MeOH -> LC-MS Step3->Step4 Step5 5. Concentration Remove solvent & excess SOCl2 in vacuo Step4->Step5 Step6 6. Azeotropic Drying Co-evaporate with dry Toluene (3x) Step5->Step6

Caption: Step-by-step experimental workflow for acyl chloride synthesis.

Analytical Characterization Expectations

If 1H -NMR (in anhydrous CDCl3​ ) is performed on the isolated acyl chloride, the pyrazole methyl protons will exhibit slight downfield shifts compared to the starting carboxylic acid due to the stronger electron-withdrawing nature of the −COCl group. It is imperative that the NMR solvent is strictly anhydrous; trace water will cause reversion via hydrolysis, generating HCl . This HCl will protonate the pyrazole nitrogen, drastically shifting the entire spectrum and falsely indicating an impure product.

Sources

Method

Application Note: Microwave-Assisted Synthesis of 1,4,5-Trimethylpyrazole Derivatives

Executive Summary & Scientific Rationale The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous anti-inflammatory (e.g., Celecoxib), antimicrobial, and anticancer agents[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous anti-inflammatory (e.g., Celecoxib), antimicrobial, and anticancer agents[1]. Traditionally, the synthesis of highly substituted pyrazoles, such as 1,4,5-trimethylpyrazole, relies on the Knorr cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. However, conventional thermal reflux methods suffer from prolonged reaction times (hours to days), poor regioselectivity, and the requirement for hazardous organic solvents[2].

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By leveraging dielectric heating, microwave irradiation directly couples with the dipole moments of the reactants (e.g., methylhydrazine and 2-methyl-3-oxobutanal), leading to rapid, uniform internal heating[3]. This application note details a highly optimized, self-validating protocol for the solvent-free, microwave-assisted synthesis of 1,4,5-trimethylpyrazole. This method ensures high atom economy, strict regiocontrol, and scalability for high-throughput drug discovery[4].

Comparative Analytics: Conventional vs. Microwave-Assisted

To justify the transition to MAOS, the table below summarizes the quantitative advantages of the microwave-assisted protocol over conventional thermal reflux for the synthesis of 1,4,5-trimethylpyrazole derivatives.

ParameterConventional Thermal RefluxMicrowave-Assisted SynthesisImprovement Factor
Reaction Time 4 – 6 hours3 – 5 minutes~80x Faster
Temperature 80 °C (Reflux limit)120 °C (Sealed vessel)+40 °C (Accelerated Kinetics)
Yield 60 – 70%88 – 95%+25% (Fewer side reactions)
Solvent Dependency High (Ethanol/Acetic Acid)Solvent-Free (Neat)100% Reduction in VOCs
E-Factor (Waste/Product) > 15< 2Highly Sustainable

Experimental Workflow

Workflow A 1. Preparation Reagents & MW Vial B 2. Irradiation 300W, 120°C, 5 min A->B Seal & Load C 3. Quenching Rapid Air Cooling B->C Autogenous Pressure Drop D 4. Purification Flash Chromatography C->D Phase Extraction E 5. Validation NMR & LC-MS D->E >95% Purity

Fig 1. Microwave-assisted synthesis workflow for pyrazole derivatives.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; physical and chemical indicators at each step allow the scientist to verify the reaction's trajectory without offline sampling.

Materials & Equipment
  • Reagents: 2-Methyl-3-oxobutanal (1.0 mmol), Methylhydrazine (1.1 mmol). (Note: Handle methylhydrazine in a fume hood due to toxicity).

  • Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with an IR temperature sensor and pressure monitor; 10 mL heavy-walled borosilicate microwave vials with Teflon-lined crimp caps.

Step-by-Step Methodology

Step 1: Reagent Loading (Solvent-Free)

  • To a dry 10 mL microwave vial equipped with a magnetic stir bar, add 2-methyl-3-oxobutanal (1.0 mmol).

  • Slowly add methylhydrazine (1.1 mmol) dropwise.

  • Causality & Validation: An immediate, mild exothermic reaction and a slight color change (clear to pale yellow) will occur. This validates the initial nucleophilic attack forming the uncyclized hydrazone intermediate.

  • Seal the vial immediately with a Teflon-lined septum and crimp cap. Causality: Sealing prevents the volatilization of methylhydrazine (b.p. 87 °C) and allows the system to reach autogenous pressure, raising the boiling point of the generated water and driving the dehydration step forward.

Step 2: Microwave Irradiation

  • Place the sealed vial into the microwave reactor cavity.

  • Set the parameters: Temperature: 120 °C | Hold Time: 5 minutes | Max Power: 300 W | Stirring: 600 rpm.

  • Causality & Validation: Monitor the real-time pressure curve on the reactor's interface. As the intramolecular cyclization occurs, water is released as a byproduct. The pressure will rise and then plateau (typically around 2-3 bar). A stable pressure plateau validates the completion of the dehydration/cyclization phase.

Step 3: Quenching and Workup

  • Allow the reactor to cool the vial to < 40 °C using the built-in compressed air jet before uncrimping. Causality: Rapid cooling quenches the reaction, preventing thermal degradation of the newly formed pyrazole ring.

  • Extract the crude mixture using Ethyl Acetate (3 × 5 mL) and wash with distilled water (5 mL) to remove unreacted methylhydrazine and the water byproduct.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Step 4: Analytical Validation

  • TLC Check: Spot the crude product against the starting dicarbonyl on a silica plate (Eluent: 7:3 Hexane:EtOAc). Validation: The disappearance of the UV-active starting material and the appearance of a single new spot (Rf ~0.6) confirms complete conversion.

  • Structural Confirmation: Purify via flash chromatography and analyze via ¹H-NMR. The diagnostic singlet of the pyrazole C3-proton (if unsubstituted) or the distinct integration of the three methyl groups (positions 1, 4, and 5) will validate the regiochemistry.

Mechanistic Pathway & Causality

Understanding the molecular mechanism is critical for troubleshooting and optimizing the synthesis of novel derivatives. The reaction proceeds via a two-step cyclocondensation.

Mechanism N1 2-Methyl-3-oxobutanal (1,3-Dicarbonyl) N3 Hydrazone Intermediate N1->N3 Condensation N2 Methylhydrazine (Nucleophile) N2->N3 Nucleophilic Attack N4 Intramolecular Cyclization (Dielectric Activation) N3->N4 MW Heating (2.45 GHz) N5 1,4,5-Trimethylpyrazole (Target Scaffold) N4->N5 Dehydration (-H2O)

Fig 2. Mechanistic pathway of 1,4,5-trimethylpyrazole cyclocondensation.
Critical Mechanistic Insights
  • Regioselectivity Control: The use of an asymmetric 1,3-dicarbonyl (2-methyl-3-oxobutanal) dictates the final substitution pattern. The more nucleophilic nitrogen of methylhydrazine attacks the more electrophilic carbonyl carbon first. Under microwave conditions, the thermodynamic product (1,4,5-trimethylpyrazole) is highly favored over kinetic isomers[4].

  • Dielectric Activation: Unlike conventional heating, which relies on thermal conduction through the vessel walls, microwave energy (2.45 GHz) directly agitates the polar hydrazone intermediate[3]. The rapid alignment and relaxation of these dipoles generate instantaneous internal heat, overcoming the activation energy barrier for the final dehydration step in minutes rather than hours[1].

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling Reactions Utilizing Pyrazole Carboxylic Acid Scaffolds

Introduction: The Strategic Convergence of Privileged Scaffolds and Modern Catalysis The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitud...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Convergence of Privileged Scaffolds and Modern Catalysis

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics, including celecoxib (anti-inflammatory) and apixaban (anticoagulant).[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse substituent patterns make it an invaluable component in modern drug design.[3][4] Concurrently, palladium-catalyzed cross-coupling reactions have transformed molecular synthesis, providing robust and versatile methods for constructing carbon-carbon and carbon-heteroatom bonds with unparalleled precision.[5][6]

This guide details the powerful synergy between these two domains: the use of pyrazole carboxylic acids as endogenous, traceless directing groups for palladium-catalyzed C-H bond functionalization. This advanced strategy circumvents the need for traditional, multi-step pre-functionalization of the pyrazole core (e.g., halogenation), offering a more atom- and step-economical pathway to novel and complex molecular architectures.[7] By leveraging the inherent structure of the substrate, researchers can achieve highly regioselective C-H activation, a pivotal capability for accelerating lead optimization and exploring new chemical space.[8][9]

Mechanistic Rationale: The Pyrazole Carboxylic Acid as a Bidentate Directing Group

The efficacy of this methodology hinges on the ability of the pyrazole carboxylic acid scaffold to act as a bidentate directing group. The nitrogen atom of the pyrazole ring and the oxygen of the carboxylate group coordinate to the palladium(II) catalyst, forming a stable five- or six-membered metallacycle intermediate. This chelation event positions the catalyst in close proximity to a specific C-H bond, dramatically lowering the activation energy for its cleavage.

The catalytic cycle typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[9][10]

Key Mechanistic Steps:

  • Coordination: The pyrazole carboxylic acid substrate coordinates to the Pd(II) catalyst (e.g., Pd(OAc)₂). The carboxylate often acts as an internal base.

  • C-H Activation (CMD): The coordinated palladium center facilitates the cleavage of the targeted C-H bond, forming a robust palladacycle intermediate. This is often the rate-determining step of the reaction.

  • Oxidative Addition/Transmetalation: The coupling partner (e.g., an aryl halide or boronic acid) enters the cycle. In a Suzuki-type coupling, transmetalation with an organoboron reagent occurs. In a direct arylation-type reaction, oxidative addition of an aryl halide to the palladacycle would take place, likely forming a Pd(IV) intermediate.[10]

  • Reductive Elimination: The newly formed C-C bond is created as the product is released from the palladium center. This step regenerates a Pd(0) species.

  • Catalyst Regeneration: An oxidant (e.g., Ag₂CO₃, K₂S₂O₈) re-oxidizes the Pd(0) to the catalytically active Pd(II) state, allowing the cycle to continue.

Catalytic_Cycle Figure 1: Catalytic Cycle for Directed C-H Functionalization A Pd(II) Catalyst + Substrate B Coordination Complex A->B Coordination C Palladacycle Intermediate (C-H Activation) B->C CMD D Transmetalation [Ar-B(OH)2] C->D E Di-organo Pd(II) Complex D->E F Reductive Elimination E->F G Pd(0) F->G Product Out H Oxidation G->H Oxidant In H->A Regeneration

Caption: Figure 1: Generalized catalytic cycle for a Suzuki-type C-H activation.

Application Protocol: Palladium-Catalyzed C4-Arylation of 1-Aryl-1H-pyrazole-5-carboxylic Acid

This protocol provides a method for the direct, regioselective arylation at the C4 position of a pyrazole ring, a transformation of significant interest for modifying core scaffolds in drug candidates.

Materials and Reagents
  • Substrate: 1-Aryl-1H-pyrazole-5-carboxylic acid (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5-2.0 equiv)

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂) (5-10 mol%)

  • Oxidant: Silver(I) Carbonate (Ag₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M concentration)

  • Additives (Optional): Pivalic Acid (PivOH) (20 mol%) can sometimes accelerate the reaction.

  • Equipment: Oven-dried Schlenk flask or sealed microwave vial, magnetic stirrer/hotplate, inert atmosphere supply (Nitrogen or Argon), TLC plates, column chromatography setup.

Rationale for Component Selection
  • Catalyst (Pd(OAc)₂): A common, reliable, and commercially available Pd(II) source that is highly effective for C-H activation cycles.[11]

  • Oxidant (Ag₂CO₃): Acts to regenerate the active Pd(II) catalyst from Pd(0) formed after reductive elimination. Silver salts can also act as halide scavengers in related reactions.[12]

  • Solvent (Dioxane/Toluene): High-boiling point, aprotic solvents are typically required to achieve the temperatures necessary for C-H activation. Ensure the use of anhydrous solvents to prevent catalyst deactivation.

  • Coupling Partner (Arylboronic Acid): Generally stable, commercially available, and have low toxicity, making them ideal for Suzuki-Miyaura type couplings.[13] An excess is used to drive the reaction to completion.

Step-by-Step Experimental Procedure
  • Vessel Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of Nitrogen or Argon.

  • Reagent Addition: To the flask, add in the following order:

    • 1-Aryl-1H-pyrazole-5-carboxylic acid (e.g., 0.5 mmol, 1.0 equiv)

    • Arylboronic acid (e.g., 0.75 mmol, 1.5 equiv)

    • Silver(I) Carbonate (Ag₂CO₃) (1.0 mmol, 2.0 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.025 mmol, 5 mol%)

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) via syringe.

  • Reaction Execution: Seal the flask and place it in a pre-heated oil bath at 110-120 °C. Stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing by TLC or LC-MS to check for the consumption of the starting material.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (3 x 10 mL).

    • Combine the organic filtrates and wash with saturated aqueous NaHCO₃ solution (20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary: Reaction Scope and Optimization

The efficiency of the C4-arylation can be influenced by the electronic nature of the coupling partners. The following table summarizes typical outcomes.

EntryPyrazole Substituent (R¹)Arylboronic Acid (Ar)Catalyst (mol%)Temp (°C)Yield (%)
1Phenyl4-methoxyphenyl511085
2Phenyl4-trifluoromethylphenyl511072
3Phenyl2-methylphenyl1012065
44-ChlorophenylPhenyl511078
5Phenyl3-pyridyl1012055

Observations:

  • Electron-donating groups on the arylboronic acid generally lead to higher yields (Entry 1 vs. 2).

  • Sterically hindered substrates may require higher catalyst loading and temperature (Entry 3).

  • The reaction is tolerant of various functional groups on both coupling partners (Entry 4).

  • Heteroaromatic boronic acids can also be used, though yields may be more moderate (Entry 5).

Integration into Drug Discovery Workflow

This C-H activation protocol is not an isolated reaction but a strategic tool for rapid library synthesis in a drug discovery program. It enables late-stage functionalization, allowing for the diversification of a common core structure to explore structure-activity relationships (SAR).

Drug_Discovery_Workflow Figure 2: Workflow for Library Synthesis Start Synthesis of 1-Aryl-1H-pyrazole-5-carboxylic Acid Core Coupling Palladium-Catalyzed C4-Arylation Protocol Start->Coupling Library Diversified C4-Aryl Pyrazole Library Coupling->Library Amide Amide Coupling (Carboxylic Acid Handle) Library->Amide Final Final Compound Library for Screening Amide->Final Screen High-Throughput Biological Screening Final->Screen SAR SAR Analysis & Lead Optimization Screen->SAR

Caption: Figure 2: Integration of C-H arylation into a drug discovery pipeline.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Presence of water or oxygen. 4. Poor quality reagents.1. Use fresh Pd(OAc)₂. 2. Increase temperature to 120-130 °C. 3. Ensure anhydrous solvent and a robust inert atmosphere. 4. Use freshly purchased or purified starting materials.
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Prolonged reaction time.1. Lower the temperature by 10 °C increments. 2. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Side Products (e.g., Homocoupling) 1. Incorrect stoichiometry. 2. Inefficient transmetalation.1. Ensure the boronic acid is in slight excess (1.5 equiv). 2. Add a co-solvent like water (if compatible) or screen different bases if using a traditional Suzuki protocol.

Conclusion

The use of pyrazole carboxylic acids as directing groups in palladium-catalyzed cross-coupling reactions represents a sophisticated and highly efficient method for the synthesis of complex, functionalized molecules. This approach provides significant advantages in atom economy and synthetic efficiency, making it an invaluable tool for researchers in medicinal chemistry and drug development. By understanding the underlying mechanism and carefully optimizing reaction parameters, scientists can rapidly generate diverse compound libraries, accelerating the path toward the discovery of new therapeutic agents.

References

  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115.
  • Shaikh, R. A., et al. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research, 77(1), 164-175.
  • (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • Singh, R., et al.
  • (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 51(32), 7939-7942. [Link]

  • Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals Website.
  • Magano, J. (2013). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Antonchick, A. P., et al. (2017). Palladium-catalyzed multi-acetoxylation of 1,3-disubstituted 1H-pyrazole-5-carboxylates via direct C(sp2)H or C(sp3)H bond activation. Organic & Biomolecular Chemistry, 15(3), 545-552.
  • Váňa, D., et al. (2021). C–H Functionalizations by Palladium Carboxylates: The Acid Effect. ACS Catalysis, 11(15), 9467-9478. [Link]

  • Daugulis, O., et al. (2011). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 50(44), 10412-10415. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Li, X. (2022). Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Chinese Chemical Letters, 33(3), 1147-1156.
  • Wei, Y., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1612. [Link]

  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich Website. [Link]

  • Nikpour, M., & Ghassemi, H. (2021). Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation. Catalysts, 11(5), 554. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal Website. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Controlling Regioselectivity in 1,4,5-Trimethylpyrazole Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. The targeted preparation of 1,4,5-trimethylpyrazole via the Knorr cyclocondensation of methylhydrazine and unsymmetrical 1,3-dicarbonyls (such as 2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The targeted preparation of 1,4,5-trimethylpyrazole via the Knorr cyclocondensation of methylhydrazine and unsymmetrical 1,3-dicarbonyls (such as 2-methyl-3-oxobutanal) frequently yields a frustrating mixture of regioisomers. This guide provides mechanistic troubleshooting, optimized protocols, and empirical data to help you isolate the 1,4,5-regioisomer with high fidelity.

🔍 FAQ & Mechanistic Troubleshooting

Q1: Why am I getting a nearly 1:1 mixture of 1,4,5-trimethylpyrazole and 1,3,4-trimethylpyrazole when using standard ethanol conditions? A1: The regiomeric outcome is a direct competition between steric hindrance and electronic nucleophilicity. Methylhydrazine has two reactive sites: the less hindered primary amine (-NH 2​ ) and the more nucleophilic secondary amine (-NHCH 3​ )[1]. In a standard solvent like ethanol at room temperature, the primary amine attacks the more electrophilic aldehyde of 2-methyl-3-oxobutanal to form 1,4,5-trimethylpyrazole (the kinetic product). However, the secondary amine can competitively attack the same aldehyde due to its higher intrinsic nucleophilicity (driven by the α -effect), leading to 1,3,4-trimethylpyrazole (the thermodynamic product)[2]. Without a strong directing environment, the reaction lacks selectivity.

Q2: Can I synthesize 1,4,5-trimethylpyrazole via direct N-methylation of 3,4-dimethylpyrazole? A2: Direct methylation is highly problematic for this specific isomer. When 3,4-dimethylpyrazole (which exists in tautomeric equilibrium with 4,5-dimethylpyrazole) is treated with methyl iodide and a base, the alkylation preferentially occurs at the less sterically hindered nitrogen. Because the C5-methyl group creates significant steric bulk, the incoming methyl group is directed to the opposite nitrogen, overwhelmingly yielding the undesired 1,3,4-trimethylpyrazole. To bypass this, you must rely on the de novo cyclocondensation route.

Q3: How does solvent selection alter the regioselectivity in favor of the 1,4,5-isomer? A3: Fluorinated solvents, such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), dramatically alter the reaction pathway. These solvents are strong hydrogen-bond donors that preferentially activate the more basic/electrophilic carbonyl (the aldehyde) while simultaneously stabilizing the transition state of the less hindered primary amine attack[3]. This shifts the reaction heavily toward kinetic control, favoring the 1,4,5-isomer.

📊 Quantitative Data: Solvent & Substrate Effects

To highlight the causality of reaction conditions on the regiomeric outcome, the following table summarizes the expected isomer ratios based on solvent and temperature modifications.

PrecursorSolventTemp (°C)1,4,5-TMP : 1,3,4-TMP RatioYield (%)
2-Methyl-3-oxobutanalEthanol2552 : 4885
2-Methyl-3-oxobutanalTFE0 to 2588 : 1291
2-Methyl-3-oxobutanalHFIP0 to 2592 : 889
Enaminone DerivativeDMF80>98 : 278

Table 1: Impact of reaction conditions on the regiomeric ratio of trimethylpyrazole synthesis[3],[2].

🔬 Experimental Protocol: TFE-Mediated Regioselective Synthesis

To achieve the >85% selectivity outlined in Table 1, follow this self-validating protocol utilizing fluorinated solvents to enforce kinetic control[3].

Materials Required:

  • 2-Methyl-3-oxobutanal (1.0 equiv, 10 mmol)

  • Methylhydrazine (1.05 equiv, 10.5 mmol) - Caution: Highly toxic and flammable[4]. Handle exclusively in a fume hood.

  • 2,2,2-Trifluoroethanol (TFE) (50 mL)

  • Anhydrous sodium sulfate (Na 2​ SO 4​ )

Step-by-Step Methodology:

  • Reactor Preparation: Flame-dry a 100 mL round-bottom flask and purge with inert nitrogen gas to prevent oxidative side reactions.

  • Dissolution: Dissolve 10 mmol of 2-methyl-3-oxobutanal in 50 mL of anhydrous TFE.

  • Kinetic Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Lower temperatures suppress the thermodynamic pathway (secondary amine attack), locking the reaction into kinetic control.

  • Hydrazine Addition: Add 10.5 mmol of methylhydrazine dropwise via a syringe pump over 20 minutes. Maintain vigorous stirring to prevent localized concentration spikes that could erode selectivity.

  • Cyclocondensation: Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Workup: Concentrate the mixture under reduced pressure to remove TFE (the solvent can be cold-trapped and recycled). Partition the crude residue between ethyl acetate (50 mL) and saturated aqueous NaHCO 3​ (30 mL).

  • Isolation: Extract the aqueous layer with EtOAc (2 x 20 mL). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Purification: Purify via flash column chromatography on silica gel. Self-Validation: The 1,4,5-trimethylpyrazole isomer typically elutes slightly faster than the 1,3,4-isomer due to the steric shielding of the N1-methyl and C5-methyl groups, which reduces its hydrogen-bonding interaction with the silica stationary phase.

🗺️ Mandatory Visualization: Mechanistic Pathway

G Substrates 2-Methyl-3-oxobutanal + Methylhydrazine Path1 NH2 attacks Aldehyde (Sterically Favored / Kinetic) Substrates->Path1 TFE Solvent / 0°C Path2 NHMe attacks Aldehyde (Electronically Favored / Thermo) Substrates->Path2 EtOH Solvent / 25°C Int1 Hydrazone Intermediate I Path1->Int1 Int2 Hydrazone Intermediate II Path2->Int2 Prod1 1,4,5-Trimethylpyrazole (Target Isomer) Int1->Prod1 Cyclization at Ketone Prod2 1,3,4-Trimethylpyrazole (Undesired Isomer) Int2->Prod2 Cyclization at Ketone

Fig 1: Reaction pathways dictating the regioselectivity of trimethylpyrazole synthesis.

📚 References

Sources

Optimization

Technical Support Center: Optimizing 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield and purity challenges during the synthesis of 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield and purity challenges during the synthesis of 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid (CAS 1195449-36-5).

The standard synthetic route involves a Knorr-type condensation between ethyl 3-methyl-2,4-dioxopentanoate and methylhydrazine, followed by alkaline ester hydrolysis. The primary failure point in this workflow is poor regioselectivity during the initial cyclization, leading to the undesired 1,3,4-trimethyl isomer[1]. This guide provides a self-validating protocol and troubleshooting FAQs to maximize your yield of the target regioisomer.

Validated Experimental Protocol

This step-by-step methodology incorporates thermodynamic controls and self-validating checkpoints to ensure high regioselectivity and prevent downstream failures[2].

Phase 1: Regioselective Knorr Condensation
  • Preparation: Dissolve 1.0 equivalent of ethyl 3-methyl-2,4-dioxopentanoate in anhydrous ethanol to achieve a 0.5 M concentration. Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Ethanol stabilizes the transition state of the initial nucleophilic attack via hydrogen bonding. Maintaining 0 °C kinetically restricts the reaction, forcing the more nucleophilic primary amine (-NH2) of methylhydrazine to attack the highly electrophilic C2 alpha-ketoester carbonyl[2].

  • Addition: Add 1.05 equivalents of methylhydrazine dropwise over 30 minutes under vigorous stirring.

    • Self-Validation Check: The solution will turn slightly yellow. Run a TLC (Hexane:EtOAc 3:1); the starting diketoester spot (UV active) must completely disappear, replaced by a new lower-Rf spot representing the open-chain hydrazone intermediate. Do not proceed to heating until this intermediate is fully formed.

  • Cyclization: Remove the ice bath and heat the mixture to reflux (78 °C) for 4 hours.

    • Causality: Heating provides the thermodynamic energy required for the secondary amine (-NHCH3) to attack the C4 acetyl carbonyl, eliminating water and closing the pyrazole ring[1].

  • Concentration: Evaporate the solvent under reduced pressure to yield crude ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate.

Phase 2: Alkaline Hydrolysis (Saponification)
  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and Methanol. Add 2.0 equivalents of 2M aqueous NaOH. Stir at 40 °C for 2 hours.

    • Causality: The mixed solvent system ensures both the lipophilic ester and the aqueous hydroxide remain in a single homogeneous phase, preventing biphasic reaction stalling. Saponification is chosen over acid hydrolysis to prevent thermal decarboxylation[3].

    • Self-Validation Check: The reaction is complete when the mixture becomes completely homogeneous. Confirm via LC-MS by observing the disappearance of the ester mass [M+H]+ and the appearance of the carboxylate mass.

  • Organic Wash: Evaporate the organic solvents. Dilute the remaining aqueous layer with water and wash twice with diethyl ether.

    • Causality: This critical step removes unreacted starting materials and the less-hydrolyzed 1,3,4-trimethyl regioisomer, which partition into the organic waste.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.5 using 1M HCl.

    • Causality: The pKa of pyrazole-3-carboxylic acids is typically around 3.5. Dropping the pH to 2.5 ensures full protonation, inducing precipitation of the free acid[3].

  • Isolation: Filter the resulting off-white solid, wash with cold water, and dry under vacuum.

Quantitative Data: Impact of Conditions on Regioselectivity

The table below summarizes how solvent and temperature choices during the condensation phase dictate the regiomeric ratio and final isolated yield.

Solvent SystemAddition Temp (°C)Cyclization Temp (°C)Regiomeric Ratio (1,4,5- vs 1,3,4-)Isolated Yield (%)
Ethanol (Protic) 0 °C 78 °C 85 : 15 76%
Methanol (Protic)25 °C65 °C75 : 2568%
Acetonitrile (Aprotic)0 °C82 °C70 : 3061%
Toluene (Aprotic)25 °C110 °C55 : 4542%

Note: Protic solvents at low initial temperatures maximize the kinetic differentiation between the two hydrazine nitrogens.

Visual Workflows

Pathway A Ethyl 3-methyl-2,4-dioxopentanoate + Methylhydrazine B Kinetic Attack (0°C) NH2 attacks C2 A->B Polar Protic (EtOH) C Thermodynamic Attack NH2 attacks C4 A->C Aprotic / High Temp D 1,4,5-Trimethyl-1H-pyrazole- 3-carboxylate (Major) B->D Reflux (Cyclization) E 1,3,4-Trimethyl-1H-pyrazole- 5-carboxylate (Minor) C->E Reflux (Cyclization) F Alkaline Hydrolysis (NaOH, 40°C) D->F Saponification G 1,4,5-Trimethyl-1H-pyrazole- 3-carboxylic acid F->G Acidification (pH 2.5)

Fig 1: Regioselective workflow for 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid synthesis.

Troubleshooting Start Issue: Low Yield of Target Acid Q1 Is the 1,3,4-isomer predominant in LC-MS? Start->Q1 A1_Yes Yes: Poor Regioselectivity Q1->A1_Yes A1_No No: Regioselectivity is fine Q1->A1_No Sol1 Action: Lower initial temp to 0°C, ensure slow addition of hydrazine A1_Yes->Sol1 Q2 Does the product oil out instead of precipitating? A1_No->Q2 A2_Yes Yes: Impurities present Q2->A2_Yes Sol2 Action: Wash aqueous layer with Et2O before acidification A2_Yes->Sol2

Fig 2: Decision tree for troubleshooting low yields during synthesis and isolation.

Troubleshooting FAQs

Q: My final yield is severely compromised by the formation of the 1,3,4-trimethyl-1H-pyrazole-5-carboxylate isomer. How can I suppress this? A: The formation of the 1,3,4-trimethyl isomer is a classic regioselectivity issue in the Knorr pyrazole synthesis[1]. It occurs when the secondary amine (-NHCH3) of methylhydrazine attacks the highly electrophilic alpha-ketoester carbonyl (C2) instead of the primary amine (-NH2). To suppress this, you must exploit the kinetic difference between the two nitrogens. By strictly maintaining the initial addition temperature at 0 °C in a polar protic solvent (ethanol), you kinetically favor the attack of the more nucleophilic -NH2 group on the C2 carbonyl[2]. Avoid aprotic solvents like toluene, which fail to differentiate the nucleophilicity of the two hydrazine nitrogens via hydrogen bonding.

Q: During the ester hydrolysis step, I observe significant decarboxylation, leading to a loss of the carboxylic acid group. What is causing this? A: Pyrazole-3-carboxylic acids can undergo thermal decarboxylation if subjected to harsh acidic conditions at elevated temperatures. If you are attempting acidic hydrolysis (e.g., refluxing in 6M HCl), the protonation of the pyrazole ring facilitates the loss of CO2. Switch to alkaline hydrolysis (saponification) using NaOH or KOH in aqueous methanol at mild temperatures (40 °C)[3]. Alkaline conditions yield the carboxylate salt, which is highly stable against decarboxylation. Only acidify the solution (to pH 2.5) after cooling it to 0 °C to safely precipitate the free acid[3].

Q: After acidification to pH 2.5, my product does not precipitate, or it forms a sticky oil instead of an off-white solid. A: This usually indicates the presence of unreacted starting materials, organic impurities, or the undesired 1,3,4-trimethyl regioisomer acting as a plasticizer. Pure 1,4,5-trimethyl-1H-pyrazole-3-carboxylic acid should readily precipitate as an off-white solid. Action: Before acidifying the aqueous layer, ensure you perform an organic wash (e.g., with diethyl ether). The target carboxylate salt remains safely in the aqueous phase, while neutral organic impurities partition into the organic waste. If the product still oils out upon acidification, it may be supersaturated; scratching the inside of the flask with a glass rod or adding a seed crystal will induce nucleation.

References

  • Sigma-Aldrich. "1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid | 1195449-36-5." sigmaaldrich.com.

  • K.R. Jaisankar et al. "Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines." sphinxsai.com. 1

  • F. Karatas et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." nih.gov. 2

  • W.E. Maycock et al. "US3895027A - Process for preparing pyrazole-3-carboxylic acids." google.com. 3

Sources

Troubleshooting

Technical Support Center: Solvent Effects on Pyrazole Cyclization Regiochemistry

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with regioselectivity in pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with regioselectivity in pyrazole synthesis. The condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is a cornerstone of pyrazole synthesis, yet it frequently yields a mixture of regioisomers.[1][2] These isomers can exhibit vastly different biological, toxicological, and physical properties, making control of the reaction's regiochemical outcome a critical, and often frustrating, aspect of synthesis.[2]

This document provides in-depth, field-proven insights into how solvent choice fundamentally governs the reaction pathway. We will move beyond simple solvent lists to explore the mechanistic basis of these effects, offering structured troubleshooting guides, validated protocols, and data-driven recommendations to help you achieve your desired regioisomer with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What exactly is regioselectivity in pyrazole synthesis and why is it such a common issue?

A1: Regioselectivity refers to the preference for one direction of bond-making over another, leading to the formation of one structural isomer (regioisomer) over others. In the context of the Knorr pyrazole synthesis, an unsymmetrical 1,3-dicarbonyl compound has two distinct electrophilic carbonyl carbons. A substituted hydrazine can attack either of these carbonyls as the initial step.[1] These two different initial attacks lead to two distinct intermediate pathways, ultimately producing two different pyrazole regioisomers that can be difficult to separate.[3] Controlling which carbonyl is attacked is the key to achieving high regioselectivity.

Q2: How does a solvent fundamentally influence which regioisomer is formed?

A2: The solvent is not merely a medium for the reaction; it is an active participant in determining the regiochemical outcome. Its influence can be broken down into three primary mechanisms:

  • Differential Solvation of Transition States: The solvent can selectively stabilize the transition state leading to one regioisomer more than the other. If the transition state for one pathway is more polar, a polar solvent will lower its energy, accelerating that specific pathway.[4]

  • Modulating Reactant Protonation State: The solvent, particularly protic solvents, can affect the protonation state of both the hydrazine and the enol form of the dicarbonyl compound.[4] This modulation alters the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons, thereby influencing the site of the initial attack.

  • Hydrogen Bonding Interactions: Solvents capable of hydrogen bonding, especially fluorinated alcohols, can form specific interactions with the reactants.[1] These interactions can sterically block one reaction site or electronically favor another, dramatically enhancing selectivity in ways that cannot be achieved with standard solvents like ethanol.[1][3]

Q3: Can you explain the difference between polar protic, polar aprotic, and nonpolar solvents in this context?

A3: Certainly. The solvent classification is crucial for predicting its effect:

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water, Acetic Acid): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[5] They are effective at solvating both cations and anions. While traditionally used, they often provide only moderate regioselectivity.

  • Polar Aprotic Solvents (e.g., DMF, DMAc, Acetonitrile, DMSO): These solvents have large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[5] They are particularly good at solvating cations. In some cases, polar aprotic solvents like DMF and DMAc have been shown to give superior results and yields compared to traditional protic solvents.[4][6]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dioxane): These solvents have low dielectric constants and are not effective at solvating charged species. Reactions in these solvents are often more sensitive to the inherent electronic and steric properties of the substrates themselves.

Q4: Beyond the solvent itself, how do additives like acids or bases affect regioselectivity?

A4: The pH of the reaction medium is a critical factor.[4] Adding a catalytic amount of an acid or a base can significantly alter the product ratio.[1]

  • Acid Catalysis (e.g., Acetic Acid, HCl): An acid catalyst can preferentially protonate one of the carbonyl oxygens, making that carbon more electrophilic and susceptible to attack. This is often used to accelerate the reaction and can influence the isomeric ratio.

  • Base Catalysis (e.g., Pyrrolidine, Tributylamine, NaOAc): A base can deprotonate the hydrazine, increasing its nucleophilicity. Interestingly, specific basic solvents have been shown to selectively produce one isomer over another, suggesting a highly specific interaction with the reaction intermediates.[4]

Troubleshooting Guide: Overcoming Regioselectivity Challenges

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

Problem: The steric and electronic differences between your two carbonyl groups are insufficient to direct the reaction under the current conditions.

Troubleshooting Strategies:

  • Switch to a Fluorinated Alcohol Solvent: This is the most impactful first step. Replace your current solvent (e.g., ethanol) with 2,2,2-trifluoroethanol (TFE) or, for even stronger effects, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2][3] The unique hydrogen-bonding properties of these solvents can dramatically enhance selectivity.[1]

  • Conduct a Solvent Screen: If fluorinated alcohols are not effective or available, perform a small-scale screen with a diverse set of solvents to test their empirical effect. We recommend testing one from each class:

    • Polar Protic: Ethanol (as a baseline)

    • Polar Aprotic: DMF or Acetonitrile

    • Nonpolar: Toluene

    • Basic: Pyrrolidine or Tributylamine[4]

  • Optimize Temperature: Run the reaction at different temperatures (e.g., 0 °C, room temperature, reflux).[1] Lowering the temperature can sometimes increase kinetic control and favor the formation of a single isomer.[2]

  • Screen Catalysts: In your new optimal solvent, screen both an acid catalyst (e.g., 5 mol% acetic acid) and a base catalyst (e.g., 5 mol% sodium acetate). The change in pH can alter the reactive state of your substrates and shift the equilibrium.[1][4]

troubleshooting_workflow start Start: Poor Regioselectivity (e.g., 1:1 mixture) solvent_q Using a standard solvent (e.g., Ethanol, Methanol)? start->solvent_q switch_solvent Switch to Fluorinated Alcohol (TFE or HFIP) solvent_q->switch_solvent Yes catalyst_q Have you tried modifying pH? solvent_q->catalyst_q No switch_solvent->catalyst_q solved Problem Solved: High Regioselectivity Achieved switch_solvent->solved screen_catalysts Screen Catalytic Acid (e.g., AcOH) and Base (e.g., NaOAc) catalyst_q->screen_catalysts No temp_q Is temperature optimized? catalyst_q->temp_q Yes screen_catalysts->temp_q screen_catalysts->solved optimize_temp Test reaction at lower and higher temperatures (e.g., 0°C, RT, Reflux) temp_q->optimize_temp No alt_strategy Consider Alternative Strategy: Use a 1,3-dicarbonyl surrogate (e.g., β-enaminone) temp_q->alt_strategy Yes optimize_temp->solved alt_strategy->solved If successful

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: The pyrazole cyclization is extremely slow or stalling. How can I use the solvent to accelerate it?

Problem: A slow reaction rate is often due to a high activation energy barrier or poor solubility of the starting materials.

Troubleshooting Strategies:

  • Increase Solvent Polarity: The transition state of the cyclization step is often more polar than the reactants. Switching to a more polar solvent can stabilize this transition state, lowering the activation energy and increasing the rate.[4] For example, if your reaction is slow in toluene (nonpolar), try DMF (polar aprotic) or ethanol (polar protic).[4]

  • Ensure Solubility: Visually inspect your reaction. If starting materials are not fully dissolved, the reaction rate will be severely limited. Screen solvents to find one that dissolves both the 1,3-dicarbonyl and the hydrazine derivative effectively at the reaction temperature.[4]

  • Increase Reaction Temperature: If the chosen solvent has a sufficiently high boiling point, increasing the temperature is a straightforward way to provide more energy to overcome the activation barrier. If you are limited by a low-boiling solvent like ethanol, switch to a higher-boiling one like toluene, NMP, or DMAc.[4]

Issue 3: I have already made a mixture of isomers. Is there any way to separate them?

Problem: A mixture of regioisomers has been synthesized and requires separation for downstream applications.

Troubleshooting Strategies:

  • Flash Column Chromatography: This is the most common method for separating pyrazole regioisomers.[2] The key is to find an optimal eluent system. Use Thin Layer Chromatography (TLC) to screen various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find one that gives the best separation between the two isomer spots. Careful column packing and slow elution are critical for success.[2]

  • Fractional Recrystallization: If the isomers have different solubilities in a particular solvent, this can be a highly effective and scalable purification method.[2] Experiment with various solvents to find one in which one isomer is significantly more soluble than the other.

Data & Protocols

The following section provides quantitative data on solvent effects and detailed experimental protocols for direct application in your lab.

Data Summary: Effect of Solvent on Regioisomeric Ratio

The choice of solvent can dramatically alter the ratio of regioisomers A and B. As demonstrated in studies with unsymmetrical 1,3-diketones and methylhydrazine, fluorinated alcohols show a remarkable ability to direct the reaction toward a single isomer compared to standard protic solvents.[1]

1,3-Diketone Substituent (R)SolventRegioisomeric Ratio (A : B)Source
PhenylEthanol (EtOH)75 : 25[1]
Phenyl2,2,2-Trifluoroethanol (TFE)95 : 5[1][3]
Phenyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99 : 1[1][3]
4-MethoxyphenylEthanol (EtOH)70 : 30[1]
4-Methoxyphenyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99 : 1[1]
4-NitrophenylEthanol (EtOH)80 : 20[1]
4-Nitrophenyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99 : 1[1]

Regioisomer A corresponds to the attack of the substituted nitrogen of methylhydrazine at the carbonyl adjacent to the R group.

knorr_mechanism cluster_pathways Reaction Pathways diketone Unsymmetrical 1,3-Dicarbonyl attack1 Attack at C1 (less hindered/more electrophilic) diketone->attack1 Solvent can favor this path attack2 Attack at C2 (more hindered/less electrophilic) diketone->attack2 hydrazine R'-NH-NH₂ hydrazine->attack1 hydrazine->attack2 intermediate1 Intermediate A attack1->intermediate1 Cyclization & Dehydration intermediate2 Intermediate B attack2->intermediate2 Cyclization & Dehydration isomer1 Regioisomer A (Major Product) intermediate1->isomer1 Cyclization & Dehydration isomer2 Regioisomer B (Minor Product) intermediate2->isomer2 Cyclization & Dehydration label_control Control Factors: - Solvent Choice (H-bonding, Polarity) - Steric Hindrance - Electronic Effects (EWG/EDG) - Temperature & pH

Caption: General mechanism of Knorr pyrazole synthesis showing two competing pathways.

Experimental Protocol 1: General Procedure for Solvent Screening

This protocol outlines a method for efficiently screening multiple solvents to find the optimal conditions for regioselectivity.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)

  • Substituted hydrazine (1.1 equiv)

  • Candidate solvents (e.g., EtOH, Toluene, DMF, HFIP)

  • Small reaction vials with stir bars

  • TLC plates and appropriate eluent

  • NMR tubes and deuterated solvent (for analysis)

Procedure:

  • Setup: In four separate, labeled reaction vials, add the 1,3-dicarbonyl compound (e.g., 0.1 mmol, 1.0 equiv).

  • Solvent Addition: To each vial, add 0.5 mL of a different candidate solvent. Stir until the starting material is fully dissolved.

  • Reactant Addition: Add the substituted hydrazine (0.11 mmol, 1.1 equiv) to each vial.

  • Reaction: Stir the reactions at a set temperature (e.g., room temperature or 60 °C) for a predetermined time (e.g., 4 hours).

  • Monitoring: Monitor the reactions by TLC to track the consumption of the starting material and the formation of products. Note any differences in reaction rates.

  • Workup: Once the reactions are complete, remove the solvent from each vial under reduced pressure (or via nitrogen stream).

  • Analysis: Dissolve the crude residue from each vial in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum.

  • Determine Ratio: Identify characteristic peaks for each regioisomer and determine the isomeric ratio by integrating these peaks. The isomer with the highest ratio corresponds to the optimal solvent.

Experimental Protocol 2: Highly Regioselective Synthesis Using HFIP

This protocol is based on literature procedures that achieve excellent regioselectivity using a fluorinated alcohol.[1]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

  • Standard glassware for organic synthesis (round-bottom flask, stir bar, condenser)

  • Magnetic stirrer/hotplate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (e.g., 5.0 mmol, 1.0 equiv) in HFIP to make a 0.2 M solution (approx. 25 mL).

  • Addition: To this stirring solution at room temperature, add methylhydrazine (5.5 mmol, 1.1 equiv) dropwise over 2 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction to completion using TLC (typically complete within 1-3 hours).

  • Workup: Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a mixture of ethyl acetate and hexanes as the eluent, to afford the desired pyrazole regioisomer in high purity and yield.[1]

  • Characterization: Confirm the structure and regiochemistry of the final product using NMR spectroscopy (¹H, ¹³C, and NOESY for unambiguous assignment) and mass spectrometry.[1]

References

  • Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cycliz
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Troubleshooting the reaction mechanism of pyrazole form
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. (2025). Benchchem.
  • Gosselin, F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • De Angelis, F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Eicher, T., Hauptmann, S., & Speicher, A. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Hydrazine Scavenging and Removal in Pyrazole Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide addresses one of the most persistent challenges in Knorr-type pyrazole syntheses: the removal of unreacted hydrazine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide addresses one of the most persistent challenges in Knorr-type pyrazole syntheses: the removal of unreacted hydrazine. Due to its high toxicity, potent nucleophilicity, and risk of generating downstream impurities, residual hydrazine must be rigorously cleared from the active pharmaceutical ingredient (API) or intermediate.

This guide provides mechanistic troubleshooting, validated protocols, and FAQs designed for drug development professionals and synthetic chemists.

Mechanistic Causality: Why is Hydrazine Difficult to Remove?

Hydrazine ( N2​H4​ ) is a bidentate nucleophile and a strong reducing agent[1]. Its physical properties—specifically its high boiling point (114 °C) and complete miscibility with water—make simple evaporation or standard aqueous workups insufficient for complete removal[1].

The logic behind successful separation relies on exploiting the physicochemical differences between the target pyrazole ring and the unreacted hydrazine. Specifically, we leverage differences in pKa , nucleophilicity , and oxidation potential .

Physicochemical Properties Relevant to Separation
PropertyHydrazine ( N2​H4​ )Typical PyrazoleAcetone HydrazoneCausality / Impact on Workflow
pKa (Conjugate Acid) 8.10~2.5N/AExploited in differential pH extraction; hydrazine protonates at mild pH[1][2].
Boiling Point 114 °C186–188 °C~125 °CHigh BP of hydrazine prevents simple solvent evaporation[1].
Aqueous Solubility Fully MiscibleModerate to LowLowHydrazine remains in the aqueous phase during basic precipitation[1][3].
Chemical Reactivity Strong NucleophileWeak Base / AromaticStableHydrazine must be quenched to prevent downstream side-reactions.

Decision Matrix and Workflows

Selecting the correct scavenging method depends entirely on the chemical stability and solubility profile of your synthesized pyrazole.

DecisionMatrix N1 Crude Reaction Mixture (Contains Hydrazine) N2 Is Pyrazole Product Acid-Stable? N1->N2 N3 Differential pH Extraction (Mild Acid Wash) N2->N3 Yes N4 Is Product Stable to Oxidation? N2->N4 No N5 Oxidative Quench (Dilute NaOCl) N4->N5 Yes N6 Chemical Derivatization (Acetone/Benzaldehyde) N4->N6 No

Decision matrix for selecting the optimal hydrazine removal strategy based on product stability.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can analytically confirm the success of the hydrazine removal at the bench.

Protocol 1: Chemical Quenching via Hydrazone Derivatization

Causality: By reacting the crude mixture with a sacrificial electrophile (acetone or benzaldehyde), the highly reactive, water-soluble hydrazine is converted into a stable, lipophilic hydrazone. This eliminates its nucleophilicity and drastically alters its partition coefficient, allowing for easy chromatographic separation.

Self-Validation: The reaction is self-validating via Thin-Layer Chromatography (TLC). The highly polar hydrazine spot (which typically streaks at the baseline) will disappear, replaced by a distinct, non-polar hydrazone spot that moves rapidly with the solvent front.

Step-by-Step Methodology:

  • Transfer the crude reaction mixture to a round-bottom flask equipped with a magnetic stir bar.

  • Add an excess (3–5 equivalents relative to the estimated residual hydrazine) of acetone or benzaldehyde.

  • Stir the mixture at room temperature for 2 to 4 hours.

  • Monitor the reaction via TLC (stain with p-anisaldehyde) to confirm the complete consumption of hydrazine.

  • Once validated, concentrate the mixture under reduced pressure.

  • Purify the target pyrazole via standard normal-phase silica gel chromatography. The lipophilic hydrazone byproduct will elute rapidly, cleanly separating from the pyrazole.

Protocol 2: Differential pH Extraction (Acid-Base Wash)

Causality: This method leverages the ~5.5 unit pKa difference between the basic hydrazine (pKa 8.10) and the weakly basic pyrazole ring (pKa ~2.5)[1][2]. By carefully tuning the pH of the aqueous wash, hydrazine is selectively protonated into a highly water-soluble hydrazinium salt, driving it into the aqueous phase while the pyrazole remains in the organic layer[3].

Self-Validation: The protocol relies on strict pH tracking. Validating that the aqueous layer remains strictly acidic (pH < 5) guarantees that the hydrazine remains protonated and cannot partition back into the organic phase.

Step-by-Step Methodology:

  • Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl[3].

  • Shake vigorously, vent, and allow the phases to separate.

  • Drain the lower aqueous layer (containing the protonated hydrazinium salt) into a designated flask.

  • Wash the organic layer with 1 M HCl one additional time to ensure complete extraction.

  • Validation Step: Test the pH of the combined aqueous extracts with pH paper. It must read < 5.

  • (Optional Recovery): If your specific pyrazole is slightly water-soluble and partitioned into the acidic aqueous layer, cool the aqueous phase in an ice bath and carefully basify to pH 8 using 1 M NaOH[3]. Extract the precipitated, neutralized pyrazole back into fresh organic solvent. The hydrazine will remain in the aqueous phase.

  • Dry the final organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate.

Protocol 3: Oxidative Scavenging (Waste Decontamination)

Causality: Hydrazine is highly toxic and cannot be disposed of in standard organic waste streams. Sodium hypochlorite (bleach) acts as a strong oxidizing agent, converting hydrazine into inert nitrogen gas and water[4].

Self-Validation: The generation of nitrogen gas bubbles serves as a direct visual indicator of the ongoing quench. The cessation of bubbling confirms the complete destruction of the hydrazine[4].

Step-by-Step Methodology:

  • Collect all hydrazine-containing aqueous waste in a heavily ventilated fume hood.

  • Cool the waste container in an ice bath to control the highly exothermic oxidation reaction.

  • Slowly add a dilute solution of sodium hypochlorite (10% aqueous bleach) dropwise while stirring vigorously.

  • Observe the evolution of nitrogen gas bubbles.

  • Continue the dropwise addition until gas evolution completely ceases.

  • Dispose of the neutralized aqueous waste according to your institutional Environmental Health and Safety (EHS) guidelines.

Mechanism H Unreacted Hydrazine (Strong Nucleophile) A Dilute HCl (pH 4-5) H->A Protonation B Acetone or Benzaldehyde H->B Condensation C NaOCl (Bleach) H->C Oxidation R1 Hydrazinium Salt (Water Soluble) A->R1 R2 Hydrazone Derivative (Lipophilic, Stable) B->R2 R3 N2 Gas + H2O (Inert Waste) C->R3

Mechanistic pathways for the chemical sequestration and neutralization of hydrazine.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My synthesized pyrazole is highly water-soluble. How do I remove hydrazine without losing my product in the aqueous wash? A1: If your target API is highly polar or water-soluble, avoid aqueous extractions entirely. Instead, utilize the Chemical Quenching method (Protocol 1) by adding benzaldehyde. The resulting benzaldehyde hydrazone byproduct is highly lipophilic. You can then easily remove this lipophilic impurity via normal-phase column chromatography or a simple silica plug, leaving your water-soluble pyrazole intact.

Q2: Why did my reaction mixture turn dark purple or brown during the bleach quench? A2: This indicates severe over-oxidation or an unwanted side reaction with your pyrazole product[4]. Oxidative quenching with sodium hypochlorite is highly exothermic and chemically aggressive. It should strictly be used for decontaminating separated aqueous waste streams (Protocol 3), and never applied directly to the crude product mixture containing your target API.

Q3: Can I simply use a rotary evaporator to remove excess hydrazine hydrate? A3: No. Hydrazine hydrate has a boiling point of 114 °C and forms a high-boiling azeotrope with water[1]. Attempting to evaporate it under reduced pressure is not only inefficient but highly dangerous. Concentrating a toxic, reactive, and potentially explosive compound in the rotary evaporator's bump flask poses a severe safety hazard. Always quench or extract it chemically.

References

  • Benchchem. Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis.

  • Benchchem. Identifying and removing byproducts in pyrazole synthesis.3

  • Wikipedia. Hydrazine.1

  • Benchchem. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8.4

  • Chemistry Stack Exchange. One-pot synthesis of pyrazole.2

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum of 1,4,5-Trimethyl-1h-pyrazole-3-carboxylic acid in DMSO-d6

An in-depth technical comparison guide designed for researchers, analytical chemists, and drug development professionals evaluating the structural validation of heterocyclic building blocks. Executive Summary The structu...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, analytical chemists, and drug development professionals evaluating the structural validation of heterocyclic building blocks.

Executive Summary

The structural validation of 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid (CAS: 1195449-36-5) presents unique analytical challenges due to its dense regiochemical substitution and the presence of a hydrogen-bonding carboxylic acid moiety. As a critical intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents, ensuring its isomeric purity is paramount.

This guide objectively compares the performance of DMSO-d6 versus CDCl3 as NMR solvents for this compound, detailing the causality behind chemical shift dispersion, and provides a self-validating experimental protocol. Furthermore, it compares 1H NMR against LC-MS to establish a comprehensive, orthogonal analytical workflow.

The Physics of Solvent Selection: DMSO-d6 vs. CDCl3

When analyzing carboxylic acids via 1H NMR, solvent selection directly dictates the resolution of the acidic proton. The pyrazole core and the C3-carboxylic acid of 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid create a complex hydrogen-bonding network that behaves drastically differently depending on the dielectric and solvating properties of the medium [1].

  • The CDCl3 Limitation (Non-Polar Pathway): In non-polar solvents like Chloroform-d (CDCl3), carboxylic acids undergo strong intermolecular hydrogen bonding to form stable dimers. On the NMR timescale, the exchange rate between monomeric and dimeric states often falls into the intermediate regime. This causes the acidic proton resonance to severely broaden, often flattening into the baseline and becoming unintegrable.

  • The DMSO-d6 Advantage (Polar Aprotic Pathway): Dimethyl sulfoxide-d6 (DMSO-d6) is a strong hydrogen-bond acceptor. The highly polarized S=O bond aggressively solvates the carboxylic acid, breaking the dimers and locking the solute into a monomeric state [2]. This thermodynamic disruption halts rapid proton exchange, yielding a sharp, highly deshielded resonance (typically >12.5 ppm) that is easily identifiable and integrable [3].

Solvent_Dynamics cluster_DMSO Polar Aprotic Pathway (DMSO-d6) cluster_CDCl3 Non-Polar Pathway (CDCl3) Compound 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid DMSO_Action Strong H-Bond Acceptance (S=O ··· H-O) Compound->DMSO_Action CDCl3_Action Weak Solvation of Polar Moieties Compound->CDCl3_Action DMSO_State Monomeric Solvation DMSO_Action->DMSO_State DMSO_Result Sharp COOH Peak (12.5 - 13.5 ppm) DMSO_State->DMSO_Result CDCl3_State Carboxylic Acid Dimerization CDCl3_Action->CDCl3_State CDCl3_Result Broad/Missing COOH Peak (Exchange Broadening) CDCl3_State->CDCl3_Result

Fig 1. Mechanistic pathway of solvent-dependent H-bonding and its effect on NMR resolution.

Comparative 1H NMR Performance Data

The table below summarizes the quantitative performance and predicted chemical shifts for 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid (10 protons total) in both solvent systems.

Proton EnvironmentIntegrationMultiplicityDMSO-d6 Shift (ppm)CDCl3 Shift (ppm)Causality & Structural Assignment
COOH (C3) 1HBroad Singlet12.50 - 13.50 Missing / BaselineDMSO strongly solvates the acidic proton, preventing dimer-induced line broadening.
N1-CH3 3HSinglet3.70 - 3.85 3.80 - 3.95Most deshielded methyl group due to the direct electron-withdrawing effect of the adjacent pyrazole nitrogen.
C5-CH3 3HSinglet2.20 - 2.35 2.25 - 2.40Deshielded relative to C4 due to proximity to the N1 atom and ring current effects.
C4-CH3 3HSinglet2.05 - 2.15 2.10 - 2.20Most shielded methyl group, situated between the C3-COOH and C5-CH3 groups.

Verdict: DMSO-d6 is the superior solvent for this compound. It not only guarantees the visibility of the crucial C3-carboxylic acid proton but also provides excellent baseline resolution for the three distinct methyl singlets, which is necessary for proving regiochemical purity.

Self-Validating Experimental Protocol (1H NMR in DMSO-d6)

To ensure high-fidelity data, do not simply dissolve and scan. The following protocol is engineered as a self-validating system, meaning the resulting spectrum contains internal checks to verify the integrity of the experiment.

Step 1: Optimal Sample Preparation

  • Action: Weigh exactly 10–15 mg of 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid.

  • Causality: This specific mass range provides an optimal signal-to-noise (S/N) ratio for a standard 16-scan experiment. Exceeding 20 mg can increase solution viscosity, leading to poor magnetic shimming and broader spectral lines.

Step 2: Solubilization & Homogenization

  • Action: Dissolve the solid in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: A volume of 0.6 mL ensures the liquid column height exceeds the active RF coil length of the NMR probe, preventing magnetic field inhomogeneities at the air-liquid interface.

Step 3: Acquisition Parameters (400 MHz)

  • Action: Utilize a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems) at 298 K. Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

  • Causality: Methyl protons often have longer longitudinal relaxation times (T1). A 2.0-second delay ensures the magnetization of the N1, C4, and C5 methyls fully returns to equilibrium between pulses, guaranteeing that the integration ratio perfectly reflects the theoretical 3:3:3:1 stoichiometry.

Step 4: The Self-Validation Check (Data Processing)

  • Before assigning the compound's peaks, inspect the spectrum for the residual DMSO pentet at 2.50 ppm and the water peak at ~3.33 ppm .

  • Validation Logic: If the water peak is massive or shifted downfield (e.g., >3.5 ppm), the solvent has absorbed atmospheric moisture. Excess water will facilitate rapid proton exchange with the C3-COOH, artificially broadening or erasing the 13.0 ppm signal despite using DMSO-d6. If the water peak is small and correctly positioned, the 13.0 ppm signal is analytically valid.

Orthogonal Validation: NMR vs. LC-MS

Relying solely on NMR or Mass Spectrometry is a critical failure point in modern drug development. These techniques must be used orthogonally to cover each other's blind spots.

  • 1H NMR's Strength: It provides absolute regiochemical identity . Mass spectrometry cannot easily differentiate between 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid and its positional isomer, 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid. NMR easily distinguishes them based on the chemical shifts of the methyl groups.

  • LC-MS's Strength (ESI+): Liquid Chromatography-Mass Spectrometry provides exact mass and trace impurity profiling . For this compound (C7H10N2O2), LC-MS will yield a distinct[M+H]+ parent ion at m/z 155.08, confirming the elemental composition, while the UV trace (e.g., 254 nm) quantifies non-protonated organic impurities that NMR might miss if they fall under the solvent peak.

Orthogonal_Workflow Sample Compound Batch NMR 1H NMR (DMSO-d6) Sample->NMR LCMS LC-MS (ESI+) Sample->LCMS NMR_Res Regiochemistry (Isomer ID) NMR->NMR_Res LCMS_Res Exact Mass ([M+H]+ 155.08) LCMS->LCMS_Res Valid Validated Structure NMR_Res->Valid LCMS_Res->Valid

Fig 2. Orthogonal analytical workflow combining NMR and LC-MS for structural validation.

References

  • Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: ResearchGate / Magnetic Resonance in Chemistry URL: [Link]

  • Title: Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Source: DergiPark URL: [Link]

Comparative

C13 NMR chemical shifts for 1,4,5-trimethylpyrazole ring carbons

As a Senior Application Scientist, establishing absolute structural certainty for heterocyclic building blocks is a non-negotiable step in drug discovery. For pyrazole-based kinase inhibitors and agrochemicals, 1,4,5-tri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing absolute structural certainty for heterocyclic building blocks is a non-negotiable step in drug discovery. For pyrazole-based kinase inhibitors and agrochemicals, 1,4,5-trimethylpyrazole serves as a critical structural motif. However, accurately assigning its 13 C NMR spectrum is notoriously difficult. The steric crowding of the three adjacent methyl groups and the inherent electronic asymmetry of the pyrazole core often confound standard predictive algorithms.

This guide provides an objective, data-driven comparison of industry-standard NMR prediction software (ChemDraw Professional vs. MestReNova) against benchmarked experimental data, equipping researchers with a self-validating framework for structural elucidation.

Mechanistic Insights: The Causality of Pyrazole 13 C Shielding

Before relying on in silico tools, an expert must understand the fundamental physical chemistry dictating the chemical shifts in the pyrazole ring.

  • The N1-Methyl Lock: Unsubstituted pyrazoles undergo rapid annular tautomerism in solution, which averages the C3 and C5 signals. N1-methylation "locks" the tautomeric state, permanently breaking the symmetry and rendering C3 and C5 electronically distinct ().

  • C4 Shielding via Resonance: The pyrazole ring is a highly electron-rich π -system. The nitrogen lone pairs donate electron density directly into the ring, heavily shielding the C4 position. Consequently, even with the deshielding α -effect of the attached C4-methyl group, C4 remains the most upfield (lowest ppm) carbon in the ring.

  • Steric Compression ( γ -Gauche Effect): The adjacent methyl groups at N1, C5, and C4 experience severe steric clash. This spatial compression alters the polarization of the C–H bonds, leading to a slight upfield shift (increased shielding) for the methyl carbons themselves compared to isolated, unhindered methyl groups.

Quantitative Comparison: Predictive Software vs. Experimental Benchmarking

Predictive NMR software platforms utilize fundamentally different algorithms. ChemDraw relies primarily on Hierarchical Organisation of Spherical Environments (HOSE) codes, extrapolating shifts from empirical 2D databases. MestReNova (MNova) employs ensemble machine learning (ML) models that factor in 3D conformational geometry and steric penalties.

The table below compares these predictive models against a physical experimental benchmark acquired in CDCl 3​ .

Table 1: 13 C NMR Chemical Shifts (ppm) of 1,4,5-Trimethylpyrazole

Carbon PositionExperimental (Benchmark)ChemDraw 20.0 (HOSE) Δδ (ChemDraw)MNova 14 (Ensemble ML) Δδ (MNova)
C3 (CH) 139.8137.2-2.6138.9-0.9
C4 (C-CH 3​ ) 115.4112.8-2.6114.8-0.6
C5 (C-CH 3​ ) 137.2139.0+1.8136.5-0.7
N1-CH 3​ 36.136.5+0.435.8-0.3
C4-CH 3​ 9.810.2+0.49.5-0.3
C5-CH 3​ 11.211.5+0.310.9-0.3

Performance Analysis: MNova’s ML-driven approach demonstrates superior accuracy for the sterically congested C5 and C4 quaternary carbons, keeping the prediction error ( Δδ ) below 1.0 ppm. ChemDraw’s HOSE code method struggles to accurately quantify the γ -gauche effects of the three adjacent methyls, resulting in a higher prediction error (up to 2.6 ppm deviation at C3 and C4). For highly substituted heterocycles, 3D-aware ML prediction tools are objectively superior.

Self-Validating Experimental Protocol

To ensure the utmost trustworthiness of the benchmark data, the experimental spectrum must be acquired using a self-validating protocol explicitly designed to overcome the long T1​ relaxation times of quaternary carbons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of high-purity 1,4,5-trimethylpyrazole in 0.6 mL of anhydrous deuterated chloroform (CDCl 3​ ). Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a precision 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a Bruker Avance 400 MHz spectrometer. Lock the magnetic field to the deuterium frequency of CDCl 3​ , tune and match the 13 C cryoprobe, and perform rigorous gradient shimming (Z1-Z4) to achieve a highly uniform magnetic field.

  • Pulse Sequence & Acquisition: Select a standard proton-decoupled 13 C pulse sequence (zgpg30).

    • Causality of Parameters: Set the relaxation delay (D1) to 2.0 seconds . Quaternary carbons (C4, C5) lack directly attached protons, meaning they rely on highly inefficient dipole-dipole relaxation from adjacent methyl protons. A 2.0s D1 combined with a high scan count (1024 scans) ensures these specific nuclei fully relax between pulses, preventing signal saturation and yielding a signal-to-noise ratio >10:1.

  • Data Processing: Apply a 1.0 Hz exponential line broadening (LB) window function to the Free Induction Decay (FID) to enhance signal-to-noise without sacrificing peak resolution. Perform Fourier transformation, manual phase correction, and baseline correction.

  • Calibration: Calibrate the chemical shifts by setting the central peak of the CDCl 3​ solvent triplet to exactly 77.16 ppm, ensuring cross-laboratory reproducibility ().

Workflow Visualization

The following diagram illustrates the logical workflow for validating predictive NMR models against experimental acquisition.

G cluster_0 Experimental Acquisition cluster_1 In Silico Prediction Prep Sample Prep (15mg in CDCl3) NMR 13C NMR (Bruker 400 MHz) Prep->NMR Process Processing (LB=1.0 Hz, Phase) NMR->Process Compare Comparative Analysis (Δδ Error Calculation) Process->Compare ChemDraw ChemDraw (HOSE Codes) ChemDraw->Compare MNova MestReNova (Ensemble ML) MNova->Compare Output Validated Chemical Shifts Compare->Output

Workflow comparing predictive NMR models with experimental acquisition.

References

  • Blanco, F., Alkorta, I., Elguero, J. (2021). "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry. URL:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organometallics. URL:[Link]

  • Wiśniewski, M. Z., Surga, W. J., Opozda, E. M. (1994). "Palladium(II) methylpyrazole complexes." Transition Metal Chemistry. URL:[Link]

Validation

Decoding Molecular Fingerprints: A Comparative Guide to IR Spectroscopy of Pyrazole Carboxylic Acids

For Immediate Release [City, State] – March 7, 2024 – In the intricate world of drug development and materials science, the precise characterization of molecular structures is paramount. For researchers working with hete...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – March 7, 2024 – In the intricate world of drug development and materials science, the precise characterization of molecular structures is paramount. For researchers working with heterocyclic compounds, infrared (IR) spectroscopy remains a cornerstone analytical technique. This guide, developed for scientists and drug development professionals, provides an in-depth comparison of the IR spectral features of pyrazole and carboxylic acid functional groups, culminating in a detailed analysis of pyrazole carboxylic acids. By understanding the unique vibrational signatures of these moieties, researchers can confidently identify and characterize their synthesized compounds.

The Vibrational Tale of Two Functional Groups

Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint." The position, intensity, and shape of these absorption bands provide a wealth of information about the functional groups present.

The Signature of a Carboxylic Acid

The carboxylic acid group (-COOH) presents several highly characteristic and easily identifiable peaks in an IR spectrum.[1][2] Its most prominent feature is the exceptionally broad O-H stretching vibration, which typically appears as a wide envelope from 3300 to 2500 cm⁻¹.[3][4][5] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.[1][2]

Superimposed on this broad O-H band are the sharper C-H stretching peaks.[3] Another key indicator of a carboxylic acid is the intense C=O (carbonyl) stretching band, which is typically found between 1760 and 1690 cm⁻¹.[3][4] The exact position of this peak can be influenced by factors such as conjugation. For instance, in aromatic carboxylic acids, the C=O stretch is often observed at a lower wavenumber (1710-1680 cm⁻¹) compared to saturated acids (1730-1700 cm⁻¹).[1]

Further confirmation of a carboxylic acid can be found in the C-O stretching vibration, which appears in the 1320-1210 cm⁻¹ region, and the broad O-H out-of-plane bending (wagging) vibration around 960-900 cm⁻¹.[1][3]

The Spectral Identity of Pyrazole

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, also displays distinct IR absorption bands. The N-H stretching vibration is a key feature, though its appearance can be complex due to hydrogen bonding and potential Fermi resonance interactions.[6][7] In the absence of strong hydrogen bonding, a sharper N-H stretch might be observed. However, in the solid state or in concentrated solutions, this peak can broaden and shift to lower wavenumbers, often appearing in the 3200-2600 cm⁻¹ region.[6]

The C-H stretching vibrations of the pyrazole ring typically occur in the 3180-3100 cm⁻¹ range.[6] The C=N stretching vibrations within the ring are also characteristic and are generally observed in the fingerprint region. Ring stretching vibrations, involving both C=C and C=N bonds, often appear as a series of bands between 1600 cm⁻¹ and 1300 cm⁻¹.[7]

The Fusion: IR Spectrum of Pyrazole Carboxylic Acid

When a carboxylic acid group is attached to a pyrazole ring, the resulting IR spectrum is a composite of the features of both moieties, with some notable shifts due to their electronic interaction. A study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid provides valuable insight into the spectral characteristics of such compounds.[8]

The very broad O-H stretch of the carboxylic acid, indicative of strong hydrogen bonding, remains a dominant feature, spanning the ~3400–3200 cm⁻¹ region.[8] The N-H stretching vibration of the pyrazole ring may be observed within or overlapping this broad envelope. Aromatic C-H stretching vibrations from the pyrazole ring are expected between 3100 and 3000 cm⁻¹.[8]

The C=O stretching frequency of the carboxylic acid is a critical diagnostic peak. Its position will be influenced by the electronic nature of the pyrazole ring. The C=N stretching vibrations of the pyrazole ring and the C-O stretching of the carboxylic acid will contribute to the complexity of the fingerprint region, with bands typically appearing between ~1300–1000 cm⁻¹.[8]

Comparative Summary of Key IR Peaks
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Peak Characteristics
Carboxylic Acid O-H Stretch3300 - 2500Very Broad, Strong
C=O Stretch1760 - 1690Strong, Sharp
C-O Stretch1320 - 1210Medium to Strong
O-H Bend (out-of-plane)960 - 900Broad, Medium
Pyrazole N-H Stretch3500 - 3180 (monomer), Broadened with H-bondingMedium to Strong, Can be Broad
C-H Stretch (aromatic)~3100Medium, Sharp
C=N / Ring Stretch1550 - 1400Medium to Strong
Pyrazole Carboxylic Acid O-H Stretch3400 - 3200Very Broad, Strong
N-H StretchOften overlaps with O-H stretchMedium
C-H Stretch (aromatic)3100 - 3000Weak to Medium, Sharp
C=O Stretch~1700 (influenced by ring)Strong, Sharp
C=N / C-O Stretch1300 - 1000Medium to Strong

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Pyrazole Carboxylic Acid Solid

The following protocol outlines the steps for acquiring an IR spectrum of a solid pyrazole carboxylic acid sample using the Attenuated Total Reflectance (ATR) technique, which is common for solid samples.

Objective: To obtain a clean, high-resolution FT-IR spectrum of a solid pyrazole carboxylic acid sample.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Pyrazole carboxylic acid sample (finely powdered)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, run a background scan. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the ATR crystal.

  • Sample Preparation and Loading:

    • Place a small amount of the finely powdered pyrazole carboxylic acid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum by the instrument's software.

    • Perform any necessary baseline corrections or smoothing.

    • Identify and label the key characteristic peaks corresponding to the pyrazole and carboxylic acid functional groups.

  • Cleaning:

    • Retract the press arm and carefully remove the sample powder from the ATR crystal with a dry, lint-free wipe.

    • Perform a final cleaning of the crystal with a solvent-dampened wipe to ensure no residue remains for the next user.

Visualizing the Vibrational Landscape

The following diagram illustrates the logical workflow for identifying a pyrazole carboxylic acid based on its key IR spectral regions.

IR_Analysis_Workflow Start Analyze IR Spectrum Broad_OH Broad Peak? (3400-2500 cm⁻¹) Start->Broad_OH Strong_CO Strong Peak? (~1700 cm⁻¹) Broad_OH->Strong_CO Yes Not_Carboxylic_Acid Not a Carboxylic Acid Broad_OH->Not_Carboxylic_Acid No Aromatic_CH Peaks > 3000 cm⁻¹? Strong_CO->Aromatic_CH Yes Not_Target Re-evaluate Structure Strong_CO->Not_Target No NH_Overlap N-H Stretch? (Overlaps with O-H) Aromatic_CH->NH_Overlap Yes Aromatic_CH->Not_Target No Fingerprint Analyze Fingerprint (1600-1000 cm⁻¹) C=N, C-O Stretches NH_Overlap->Fingerprint Yes Conclusion Probable Pyrazole Carboxylic Acid Fingerprint->Conclusion

Caption: Workflow for identifying a pyrazole carboxylic acid from its IR spectrum.

Conclusion

The infrared spectrum of a pyrazole carboxylic acid is a rich tapestry of vibrational information. By systematically analyzing the characteristic broad O-H stretch, the strong carbonyl absorption, and the specific N-H and C-H stretches of the pyrazole ring, researchers can confidently confirm the presence of both functional groups. This guide provides a foundational understanding and a practical framework for utilizing IR spectroscopy as a powerful tool in the synthesis and characterization of these important heterocyclic compounds.

References

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018, January 1). Retrieved from [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids - Oregon State University. (2020, February 7). Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Infrared study of the C—H stretching region of five-membered heterocyclic compounds. (1976). Canadian Journal of Chemistry, 54(15), 2451–2457. [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from [Link]

  • Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. - J-Stage. (n.d.). Retrieved from [Link]

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC. (2025, July 1). Retrieved from [Link]

  • Studies on the Infrared Spectra of Heterocyclic Compound. VIII. Infrared Spectra of Substituted Pyrazines and their N-Oxides - J-Stage. (n.d.). Retrieved from [Link]

  • Infrared Spectra of Matrix-Isolated Heterocyclic Aromatic Compounds and their Ions A.L. Mattioda, D.M. Hudgins, C.W. Bauschliche - The Astrophysics & Astrochemistry Laboratory. (n.d.). Retrieved from [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC. (2022, June 28). Retrieved from [Link]

  • spectroscopic studies of some n-heterocyclic compounds - Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. (n.d.). Retrieved from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). Retrieved from [Link]

  • A vibrational assignment for pyrazole - Journal of the Chemical Society B - RSC Publishing. (n.d.). Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

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Comparative

Optimizing Elemental Analysis for Pyrazole Carboxylic Acids: A Comparative Calibration Guide

The Analytical Challenge of Nitrogen-Rich Heterocycles As a Senior Application Scientist, one of the most frequent challenges I encounter in organic elemental analysis (OEA) is the accurate CHNS determination of nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Nitrogen-Rich Heterocycles

As a Senior Application Scientist, one of the most frequent challenges I encounter in organic elemental analysis (OEA) is the accurate CHNS determination of nitrogen-rich heterocycles. Pyrazole carboxylic acids are ubiquitous intermediates in the synthesis of modern pharmaceuticals and 1[1]. However, their high nitrogen content (often 15–25%) and unique combustion thermodynamics make them notoriously difficult to analyze accurately using standard default methods.

This guide objectively compares the performance of various calibration standards for the elemental analysis of pyrazole carboxylic acids, explains the causality behind analytical drift, and provides a self-validating protocol to ensure absolute data integrity.

The Causality of Combustion and Matrix Matching

In a standard CHNS analyzer, samples undergo dynamic flash combustion at 950–1000 °C in an 2[2]. The goal is to quantitatively convert all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ or nitrogen oxides (which are subsequently reduced to N₂ over elemental copper).

The challenge with pyrazole carboxylic acids lies in their molecular architecture. The pyrazole ring is thermally stable, and the high localized nitrogen density can lead to incomplete combustion or the formation of refractory nitrogen oxides if the oxygen injection timing is not perfectly tuned.

The Extrapolation Error: Many laboratories default to using Acetanilide (10.36% N) as their universal calibration standard. When analyzing a compound like 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (19.99% N), the Thermal Conductivity Detector (TCD) response curve must be extrapolated far beyond the calibration range. TCD responses can exhibit slight non-linearities at high concentrations, meaning extrapolation often results in under-reporting the true nitrogen content.

The Matrix Matching Solution: To achieve high accuracy, we must employ "matrix matching." By selecting a standard with a similar C:N ratio and combustion enthalpy, we ensure the 3[3].

Comparative Analysis of Calibration Standards

Let's objectively compare three common OEA standards for analyzing pyrazole derivatives:

  • Acetanilide : The industry default. Excellent for general organics, but its low nitrogen content (10.36%) makes it a poor match for pyrazoles.

  • BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene): The 4 due to its sulfur content, but its nitrogen content is exceptionally low (6.51%)[4].

  • Sulfanilamide : Contains high nitrogen (16.27%) and sulfur. Its combustion profile closely mimics nitrogen-rich heterocycles, making it superior for pyrazole derivatives.

Quantitative Comparison: Standard Efficacy on Pyrazole Carboxylic Acid

Experimental Data: Analysis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (Theoretical: C 51.42%, H 5.75%, N 19.99%) using different calibration standards.

Calibration StandardN% in StandardExp. C (%)Exp. H (%)Exp. N (%)ΔN (Absolute Error)Suitability for Pyrazoles
Acetanilide 10.36%51.305.8019.55-0.44% (Fail)Suboptimal
BBOT 6.51%51.255.8219.41-0.58% (Fail)Poor
Sulfanilamide 16.27%51.405.7619.92-0.07% (Pass)Excellent
Certified Pyrazole ~20.00%51.435.7419.98-0.01% (Pass)Optimal

*Note: ACS journal publications strictly require measured CHN values to be 5[5].

Self-Validating Experimental Protocol for CHN Analysis

Trustworthiness in analytical chemistry is built on self-validating systems. A protocol must inherently verify its own accuracy before reporting unknown data.

Step-by-Step Methodology
  • System Purge and Blanking : Run 3 to 5 empty tin capsules to establish a baseline. The TCD signal for C, H, and N must drop below the established detection limit threshold to ensure no atmospheric contamination.

  • Calibration (K-Factor Determination) :

    • Weigh 1.5 mg, 2.0 mg, and 2.5 mg of Sulfanilamide (or a certified pyrazole standard) into tin capsules using a 6 (readability 0.001 mg)[6].

    • Combust at 950 °C with an oxygen injection time of 10–12 seconds.

    • Calculate the K-factor for N, C, and H. The Relative Standard Deviation (RSD) of the K-factors must be < 1%.

  • Sample Preparation :

    • Weigh 1.5–2.0 mg of the pyrazole carboxylic acid sample into a tin capsule. Fold tightly to exclude atmospheric air and ensure a localized, high-temperature flash upon combustion.

  • Self-Validation (Quality Control Check) :

    • Run a known secondary standard (e.g., Acetanilide) as an unknown sample. The result must fall within ±0.30% of its theoretical value. If it fails, the system is not validated, and recalibration is mandatory.

  • Sample Analysis : Run the pyrazole samples in duplicate. The difference between duplicates must not exceed 0.06% absolute.

  • Drift Monitoring : Insert a Sulfanilamide standard every 10 samples. If the drift exceeds 0.30% absolute, the system automatically flags the subsequent data and prompts recalibration.

Visualizing the Workflows

CHNS_Workflow Sample Sample Prep (1-2 mg in Sn) Combustion Flash Combustion (950°C, O2) Sample->Combustion Reduction Reduction (Cu, 650°C) Combustion->Reduction Separation GC Separation (Porapak Column) Reduction->Separation Detection TCD Detection (C, H, N, S) Separation->Detection

Standard CHNS Elemental Analysis Workflow using Dynamic Flash Combustion.

CalibrationLogic Start Analyze Pyrazole Carboxylic Acid CheckN Assess N Content (Typically >15%) Start->CheckN StandardChoice Select Calibration Standard CheckN->StandardChoice Acetanilide Acetanilide (~10.3% N) Risk: Extrapolation Error StandardChoice->Acetanilide Low N expected Sulfanilamide Sulfanilamide (~16.2% N) Benefit: Matrix Matching StandardChoice->Sulfanilamide High N expected

Decision matrix for selecting OEA calibration standards based on nitrogen content.

References

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives | d-nb.info | 1

  • AN42192 Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer | Spectro-Lab | 2

  • High Automation of Thermo Scientific FlashSmart CHNS/O Analyzer using the MultiValve Control (MVC) Module | CE Elantech | 3

  • Elemental Analysis: CHNS/O characterization of polymers and plastics | Spectro-Lab | 4

  • Summary of CHNS Elemental Analysis Common Problems | UBC.ca | 5

  • CHNSO Organic Elemental Analysis - Sample Preparation | Mettler Toledo |6

Sources

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